molecular formula C10H7ClO3 B1469565 Methyl 4-chloro-1-benzofuran-2-carboxylate CAS No. 1407521-97-4

Methyl 4-chloro-1-benzofuran-2-carboxylate

Cat. No.: B1469565
CAS No.: 1407521-97-4
M. Wt: 210.61 g/mol
InChI Key: IHJONRKLDGBAIE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJONRKLDGBAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-chloro-1-benzofuran-2-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-chloro-1-benzofuran-2-carboxylate

Abstract

This compound is a halogenated heterocyclic ester serving as a critical intermediate in the synthesis of bioactive benzofuran derivatives. Characterized by a chlorine substituent at the C4 position—proximal to the furan ring fusion—this scaffold exhibits unique steric and electronic properties that differentiate it from its more common 5- and 6-substituted isomers. This guide details the structural anatomy, validated synthetic protocols, and spectroscopic characteristics required for the precise application of this compound in medicinal chemistry and drug discovery campaigns.

Structural Anatomy & Pharmacophore Analysis

The molecule consists of a fused benzene and furan ring system (benzofuran) substituted with a methyl ester at C2 and a chlorine atom at C4.[1]

FeatureChemical FunctionalityMedicinal Chemistry Implication
C2-Methyl Ester Electrophilic center; H-bond acceptorVersatile "handle" for derivatization to amides (drug-like), acids (solubility), or alcohols (linkers).
C4-Chlorine Electron-withdrawing; Lipophilic (

)
Steric Occlusion: Located at the "bay" region, it sterically hinders the C3 position, influencing binding pocket fit. Metabolic Block: Prevents hydroxylation at the typically reactive C4 position.
Benzofuran Core Aromatic; PlanarDNA intercalation potential; Bioisostere for indole or naphthalene.
Electronic Environment

The C4-chloro substituent exerts a negative inductive effect (-I) on the benzene ring but a weak positive mesomeric effect (+M). Crucially, its position ortho to the bridgehead carbon (C3a) creates a "buttressing effect," slightly distorting the planarity of substituents placed at C3, which is a critical consideration for structure-activity relationship (SAR) studies involving C3-functionalization.

Synthetic Strategy: The Interrupted Feist-Bénary Sequence

The most robust route to this compound avoids the harsh conditions of acid-catalyzed cyclization. Instead, it utilizes a base-mediated alkylation of 3-chloro-2-hydroxybenzaldehyde (3-chlorosalicylaldehyde) followed by an intramolecular aldol-type condensation.

Note on Regiochemistry: To achieve substitution at the C4 position of the benzofuran, the starting salicylaldehyde must bear the chlorine at the C3 position (ortho to the aldehyde group).

Synthesis Figure 1: Synthetic pathway via base-mediated cyclization of 3-chlorosalicylaldehyde. SM1 3-Chloro-2-hydroxybenzaldehyde Inter Intermediate: O-Alkylated Ether SM1->Inter Williamson Ether Synthesis (Sn2) Reagent Methyl Bromoacetate (K2CO3, DMF, 90°C) Reagent->Inter Product Methyl 4-chloro-1- benzofuran-2-carboxylate Inter->Product Intramolecular Aldol Condensation (-H2O)

Experimental Protocol

Objective: Synthesis of this compound. Scale: 10.0 mmol (adaptable).

Reagents & Materials
  • Precursor: 3-Chloro-2-hydroxybenzaldehyde (1.57 g, 10 mmol).

  • Alkylating Agent: Methyl bromoacetate (1.68 g, 11 mmol, 1.1 eq).

  • Base: Potassium carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL).

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    ).[2]
    
Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-hydroxybenzaldehyde in DMF (20 mL). Add

    
     in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange is typical).
    
  • Alkylation: Add methyl bromoacetate dropwise via syringe over 5 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Maintain stirring for 3–5 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent blue/purple spot (
      
      
      
      ) under UV (254/365 nm).
  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the crude product.

  • Extraction: Extract the aqueous suspension with EtOAc (

    
     mL). Combine organic layers and wash vigorously with brine (
    
    
    
    mL) to remove residual DMF.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hot methanol or ethanol. Alternatively, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white crystalline solid.

Structural Characterization (Spectroscopic Data)

The following data confirms the 4-chloro regiochemistry, distinguishing it from the 5-, 6-, or 7-chloro isomers.

TechniqueSignalAssignment & Logic

NMR
(400 MHz,

)

7.65 (s, 1H)
H-3 (Furan ring): Characteristic singlet. In the 4-Cl isomer, this proton is slightly shielded compared to the 5-Cl isomer due to the proximity of the Cl lone pairs.

7.45 (d,

Hz, 1H)
H-5: Doublet. Coupled only to H-6.

7.32 (t,

Hz, 1H)
H-6: Triplet (pseudo-t). Coupled to H-5 and H-7.[3]

7.25 (d,

Hz, 1H)
H-7: Doublet. Adjacent to the ring oxygen.[1][4][5]

3.98 (s, 3H)

:
Methyl ester singlet.

NMR
(100 MHz,

)

159.5 (C=O)
Ester carbonyl.

112.0 (C-3)
Furan ring carbon.

126.5 (C-4)
Diagnostic: Carbon bearing the Chlorine.

Medicinal Chemistry Utility & Derivatization

The 4-chloro-benzofuran scaffold is a bioisostere for indole-based drugs but offers superior metabolic stability against oxidation.

Downstream Transformations

The C2-ester is the primary handle for library generation.

Derivatization Figure 2: Functionalization logic for the C2-ester handle. Core Methyl 4-chloro-1- benzofuran-2-carboxylate Acid Carboxylic Acid (Solubility/Salt formation) Core->Acid LiOH, THF/H2O Amide Carboxamide (Peptidomimetics/Binding) Core->Amide Primary Amine, AlMe3 or TBD Alcohol Hydroxymethyl (Linker/Ether formation) Core->Alcohol LiAlH4 or DIBAL-H Triazole Triazole Hybrid (Click Chemistry) Core->Triazole 1. Propargyl alcohol 2. Azide/CuAAC

Key Applications
  • Melatonin Receptor Ligands: 4-substituted benzofurans mimic the alkoxy-indole core of melatonin, with the chlorine atom providing lipophilic bulk that enhances affinity for

    
     receptors.
    
  • Antitumor Agents: The planar tricyclic structure (when coupled with heterocycles at C2) acts as a DNA intercalator.

  • Fluorescent Probes: The rigid benzofuran core exhibits strong fluorescence, making these derivatives useful as biological tags when extended with conjugation.

References

  • Reaction Mechanism & Synthesis: Bhaskar, G., & Yadav, A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B, 767-775.

  • General Benzofuran Methods: Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.

  • Precursor Reactivity (Salicylaldehydes): Roman, G. (2023).[6] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532.[6]

  • Compound Data: PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate (Isomer Comparison Data). National Library of Medicine.

  • Medicinal Applications: Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][7][8][9][10][11][12] RSC Advances, 9, 27510-27540.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-chloro-1-benzofuran-2-carboxylate

Part 1: Chemical Identity & Isomeric Precision

The "Isomer Trap" in Benzofuran Sourcing In medicinal chemistry, the benzofuran scaffold is a privileged structure, often serving as a bioisostere for indole or naphthalene systems. However, the exact regiochemistry of the chlorine substituent is critical for Structure-Activity Relationship (SAR) studies.[1]

Researchers frequently confuse the 4-chloro isomer with the more commercially prevalent 5-chloro or 6-chloro analogs.[1][2] This guide focuses strictly on the 4-chloro variant, a specific regioisomer often used to probe steric constraints near the bridgehead carbon or to modulate metabolic susceptibility at the C4 position.

Core Identification Data
ParameterSpecification
Chemical Name This compound
CAS Number 1407521-97-4
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
SMILES COC(=O)C1=CC2=C(O1)C(Cl)=CC=C2
InChI Key IHJONRKLDGBAIE-UHFFFAOYSA-N
Related Acid CAS 1378703-27-5 (4-chlorobenzofuran-2-carboxylic acid)

Part 2: Synthetic Architecture

Rationale for Selected Route: While various cyclization methods exist (e.g., Rapoport, Feist-Benary), the most reliable protocol for generating the 4-chloro isomer involves the O-alkylation/Aldol-Condensation cascade starting from 2-hydroxy-6-chlorobenzaldehyde.[2]

Why this precursor? The chlorine atom at the 6-position of the salicylaldehyde precursor becomes the 4-position on the benzofuran ring upon cyclization.[1][2] Using 4-chlorosalicylaldehyde would incorrectly yield the 6-chlorobenzofuran.[1][2]

Step-by-Step Protocol: The Modified Rapoport Cyclization

Reagents:

  • Precursor: 2-Hydroxy-6-chlorobenzaldehyde (CAS 18362-36-1)[1][2]

  • Alkylating Agent: Methyl bromoacetate (or Methyl chloroacetate)[1]

  • Base: Potassium Carbonate (Anhydrous)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Methodology:

  • Solvation: Dissolve 2-hydroxy-6-chlorobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (2.5 eq). The solution will turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Methyl bromoacetate (1.2 eq).

    • Mechanistic Note: This initiates an S_N2 attack by the phenoxide oxygen on the alpha-carbon of the acetate.[1]

  • Cyclization (Thermal Drive): Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Critical Control Point: Monitoring via TLC is essential. The intermediate acyclic ether (O-alkylated aldehyde) may form first.[1][2] The heat drives the intramolecular Aldol condensation and subsequent dehydration to close the furan ring.

  • Workup: Cool to room temperature. Pour into ice-cold water. The ester product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Methanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the specific regiochemical mapping required to ensure the Chlorine ends up at the C4 position.

SynthesisWorkflow Start 2-Hydroxy-6-chlorobenzaldehyde (CAS 18362-36-1) Inter Intermediate: O-Alkylated Ether Start->Inter SN2 Alkylation Reagent1 Methyl Bromoacetate + K2CO3 Product This compound (CAS 1407521-97-4) Inter->Product Intramolecular Aldol Condensation Reagent2 Heat (90°C) - H2O

Caption: Regioselective synthesis pathway. The C6-Chlorine of the aldehyde precursor maps directly to the C4-position of the final benzofuran scaffold.[1][2]

Part 4: Structural Validation (Self-Validating System)

To ensure the synthesized or purchased compound is the correct isomer, the following analytical signatures must be verified. The C3-Proton is the diagnostic handle.[1][2]

Analytical Data Table
TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 7.80 (s, 1H) H-3 Proton. This singlet confirms the furan ring closure.[2] In the 4-chloro isomer, this proton may show a slight downfield shift due to the proximity of the chlorine lone pairs (deshielding/anisotropic effect).[1]
¹H NMR (Aromatic) δ 7.30–7.60 (m, 3H) The benzene ring protons (H-5, H-6, H-7). Look for an ABC system or AMX depending on resolution.
¹H NMR (Ester) δ 3.90 (s, 3H) Methyl ester singlet.
¹³C NMR ~110–112 ppm C-3 Carbon. Diagnostic for the furan ring.[1][2]
HRMS (ESI+) [M+H]⁺ = 211.01 Confirming the chlorine isotope pattern (3:1 ratio of M : M+2).

Diagnostic Check: If the singlet at δ 7.80 (H-3) appears as a doublet, your cyclization failed or you have a different isomer where H-3 is coupling to a neighbor (unlikely in 2-substituted benzofurans).[2] If the aromatic region shows only 2 protons, you have a di-substituted impurity.

Part 5: Applications in Drug Discovery

This compound serves as a high-value intermediate for:

  • Kinase Inhibitors: The 4-chloro substituent projects into specific hydrophobic pockets (e.g., the "gatekeeper" region) in ATP-binding sites, altering selectivity profiles compared to the unsubstituted parent.

  • Antimicrobial Agents: Halogenated benzofurans have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis [1].[1][2]

  • Scaffold Diversification:

    • Hydrolysis: Converts to the free acid (CAS 1378703-27-5) for amide coupling.[2]

    • C3-Functionalization: The C3 position is susceptible to electrophilic aromatic substitution (e.g., bromination), allowing for further elaboration.

References

  • PubChem. (2025).[3] Methyl 4-chlorobenzofuran-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-chloro-1-benzofuran-2-carboxylate stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold, appearing in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom and a methyl carboxylate group on this framework offers a versatile platform for the synthesis of more complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical properties of this compound, laying the groundwork for its effective utilization in the laboratory and in the design of novel molecular entities. We will delve into its structural and physicochemical characteristics, supported by established analytical techniques, and provide the procedural blueprint for their empirical determination.

Molecular and Structural Characteristics

At the heart of its properties, the molecular structure of this compound dictates its reactivity and physical behavior. A thorough understanding of its basic molecular data is the first step in any research endeavor.

Core Molecular Data

A summary of the fundamental molecular identifiers and properties for this compound is presented in the table below. This information is foundational for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueSource
IUPAC Name This compound[ChemScene LLC][1]
CAS Number 1407521-97-4[ChemScene LLC][1]
Molecular Formula C₁₀H₇ClO₃[ChemScene LLC][1]
Molecular Weight 210.62 g/mol [ChemScene LLC][1]
Physical Form White Solid[ChemScene LLC][1]
Structural Representation

The two-dimensional structure of this compound reveals the spatial arrangement of its constituent atoms and functional groups, which is pivotal for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Physicochemical Properties

The macroscopic properties of a compound, such as its melting and boiling points, and its solubility in various media, are critical for its handling, purification, and formulation. While specific experimental data for this compound is not widely published, this section outlines the established methodologies for their determination, providing a framework for in-house characterization.

Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point

For compounds that are thermally stable, the boiling point at a given pressure is a characteristic physical constant. Due to the solid nature of this compound at room temperature, its boiling point is expected to be significantly high and may be determined under reduced pressure to prevent decomposition.

Experimental Protocol for Boiling Point Determination (for high-boiling solids):

This would typically be performed using a distillation apparatus under vacuum. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that pressure.

Solubility Profile

The solubility of a compound in various solvents is crucial for its use in synthesis, purification (e.g., recrystallization), and biological assays. A qualitative solubility analysis provides valuable insights into the polarity and functional groups of the molecule.

Experimental Protocol for Qualitative Solubility Testing:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of this compound is added.

  • Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, gentle warming can be applied. The solubility is typically classified as soluble, partially soluble, or insoluble.

Based on its structure, which includes a polar ester group and a largely non-polar aromatic system, this compound is expected to exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in water.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation. This section discusses the expected spectroscopic features of this compound and the methodologies for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzofuran ring system will appear in the downfield region (typically δ 7.0-8.5 ppm). The chlorine atom at the C4 position will influence the chemical shifts of the adjacent protons.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, likely in the region of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent ester carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to achieve optimal resolution. A standard ¹H NMR experiment is then run.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C4) and the oxygen-bearing carbons will have characteristic chemical shifts.

  • Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will appear at the highest field, typically around δ 52-55 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

The procedure is similar to that for ¹H NMR, although a larger sample size (20-50 mg) and longer acquisition times may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and the furan ring will be present in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene and furan rings.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also acquired for subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.6). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) to form a stable acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocol for Mass Spectrometry:

A variety of ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.

Synthetic Considerations

While a detailed synthetic guide is beyond the scope of this document, a brief overview of a plausible synthetic route provides context for the compound's origin and potential impurities. A common method for the synthesis of benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by an intramolecular cyclization.

Synthesis_Workflow 4-Chlorosalicylaldehyde 4-Chlorosalicylaldehyde Intermediate_Phenoxyacetate Intermediate_Phenoxyacetate 4-Chlorosalicylaldehyde->Intermediate_Phenoxyacetate + Ethyl Bromoacetate, K₂CO₃, Acetonitrile, Reflux Methyl_4-chloro-1-benzofuran-2-carboxylate Methyl_4-chloro-1-benzofuran-2-carboxylate Intermediate_Phenoxyacetate->Methyl_4-chloro-1-benzofuran-2-carboxylate 1. Hydrolysis (NaOH) 2. Esterification (CH₃OH, H⁺)

Caption: A potential synthetic workflow for this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, and a thorough understanding of its physical properties is paramount for its effective use. This guide has provided a framework for the characterization of this compound, outlining the key physical and spectroscopic properties and the experimental protocols for their determination. While comprehensive experimental data for this specific molecule is not yet widely available in the public domain, the methodologies and expected values presented here offer a robust starting point for any researcher embarking on work with this promising chemical entity. As research progresses, a more complete and experimentally validated dataset for this compound will undoubtedly emerge, further enabling its application in the development of novel therapeutics and materials.

References

Sources

A Technical Guide to the Solubility of Methyl 4-chloro-1-benzofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-chloro-1-benzofuran-2-carboxylate is a substituted benzofuran derivative of significant interest in medicinal chemistry and materials science.[1][2] As a key building block and chemical intermediate, understanding its solubility in organic solvents is paramount for its synthesis, purification, and formulation into novel products.[1][3] This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its molecular structure, outlines a rigorous experimental protocol for its quantitative determination, and offers insights into the practical application of this critical physicochemical property. While extensive quantitative solubility data for this specific molecule is not widely published, this guide equips researchers with the foundational knowledge and methodologies to confidently assess its solubility profile.

Introduction: The Significance of Solubility in Benzofuran Chemistry

Benzofuran derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] this compound serves as a versatile precursor for the synthesis of more complex, biologically active molecules.[1] The solubility of such an intermediate is a critical parameter that governs:

  • Reaction Kinetics and Yield: The efficiency of a chemical reaction often depends on the ability of the solvent to dissolve reactants, facilitating their interaction.

  • Purification and Crystallization: Selective crystallization, a common purification technique, relies on differences in solubility in various solvents and at different temperatures.

  • Formulation and Drug Delivery: For compounds intended for pharmaceutical use, solubility directly impacts bioavailability and the choice of delivery vehicle.

  • Analytical Characterization: Techniques like HPLC and NMR spectroscopy require the analyte to be dissolved in an appropriate solvent.

Given its importance, a thorough understanding of the solubility of this compound is essential for any researcher working with this compound.

Physicochemical Profile and Solubility Prediction

While specific experimental data is limited, we can predict the solubility behavior of this compound by analyzing its molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃[1]
Molecular Weight 210.62 g/mol [7]
Appearance Solid (predicted)[7]
InChI Key IHJONRKLDGBAIE-UHFFFAOYSA-N[7]
Predicted XLogP3 3.2[8]

The molecule's structure can be deconstructed into three key components that influence its solubility: the nonpolar benzofuran core, the polar methyl ester group, and the weakly polar chloro substituent. The general principle of "like dissolves like" provides a strong foundation for predicting solubility.[9]

  • Benzofuran Core: This fused aromatic ring system is inherently nonpolar and hydrophobic. It will favor interactions with nonpolar solvents through van der Waals forces.

  • Methyl Ester Group (-COOCH₃): This is the most significant polar feature of the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, and the C=O bond introduces a dipole moment. This group will promote solubility in polar solvents.

  • Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole. However, its contribution to overall polarity is modest. It will slightly increase solubility in polar solvents compared to an unsubstituted benzofuran.

Based on this analysis, we can predict a solubility profile that favors solvents of intermediate polarity. The compound is expected to have limited solubility in highly nonpolar solvents like hexanes and also in highly polar, protic solvents like water, where it cannot overcome the strong hydrogen bonding network of the solvent.

Predicted Solubility Trends:

  • High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where the ester group can accept hydrogen bonds.

  • Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane.

  • Very Low Solubility: Expected in water.

The following diagram illustrates the relationship between the molecular features and predicted solubility.

G A This compound B Structural Features A->B C Benzofuran Core (Nonpolar) B->C D Methyl Ester Group (Polar, H-bond acceptor) B->D E Chloro Group (Weakly Polar) B->E I Low in Nonpolar Solvents (e.g., Hexane) C->I favors nonpolar interactions G High in Moderately Polar Solvents (e.g., Acetone, DCM) D->G favors polar interactions H Moderate in Polar Protic Solvents (e.g., Ethanol) D->H H-bond accepting E->G contributes to dipole moment F Predicted Solubility G->F H->F I->F G start Start prep Prepare Vials: Add excess solid to solvent start->prep equilibrate Equilibrate at Constant Temp (e.g., 25°C for 24-48h) with agitation prep->equilibrate settle Settle Solids (2 hours, no agitation) equilibrate->settle filter Withdraw & Filter Supernatant (0.22 µm syringe filter) settle->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze end End: Quantitative Solubility Data analyze->end

Sources

Molecular weight and formula of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-chloro-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] This document details the molecule's fundamental physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, and discusses methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block in the synthesis of advanced therapeutic agents, particularly in oncology and infectious disease research. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This paper is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel benzofuran-based compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a cornerstone of heterocyclic chemistry and drug discovery.[3] Derivatives of this scaffold are known to exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][4] The inherent planarity and electronic characteristics of the benzofuran nucleus make it an excellent pharmacophore for interacting with various biological targets.

This compound emerges as a particularly valuable synthetic intermediate. Its structure combines three key features:

  • The Benzofuran Core: Provides the fundamental biologically active scaffold.

  • The C2-Methyl Carboxylate Group: Acts as a versatile chemical handle for modifications such as amidation or reduction, allowing for the creation of diverse compound libraries.

  • The C4-Chloro Substituent: Introduces a site for further functionalization through cross-coupling reactions and influences the molecule's electronic properties and metabolic stability, a critical aspect in drug design.[5]

This guide will elucidate the essential technical details of this compound, providing a framework for its synthesis, characterization, and application in advanced research programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃[4]
Molecular Weight 210.62 g/mol [4]
IUPAC Name This compound
CAS Number 1407521-97-4
InChI Key IHJONRKLDGBAIE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(O1)C(=CC=C2)ClN/A

Synthesis and Mechanistic Considerations

The synthesis of benzofuran-2-carboxylates is well-established, often proceeding through the condensation of a substituted salicylaldehyde with an alpha-haloacetate followed by intramolecular cyclization.[6] The pathway described below is a robust and efficient method for preparing the title compound.

Experimental Protocol: One-Pot Synthesis

This procedure involves an initial O-alkylation of 3-chlorosalicylaldehyde followed by a base-catalyzed intramolecular cyclization.

Step 1: O-Alkylation

  • To a solution of 3-chlorosalicylaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add methyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 90-95°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

Step 2: Intramolecular Cyclization and Esterification

  • Upon completion of the O-alkylation, the reaction mixture containing the intermediate is cooled slightly.

  • The potassium carbonate present in the mixture is sufficient to catalyze the intramolecular aldol-type condensation. The cyclization occurs as the enolate of the acetate attacks the aldehyde carbonyl.

  • Continue heating for an additional 2-4 hours until TLC analysis indicates the formation of the final product.

  • Cool the reaction to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Mechanistic Insight
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, ideal for deprotonating the phenolic hydroxyl group of the salicylaldehyde without causing premature self-condensation or decomposition. Its insolubility in some solvents can be advantageous for easy removal post-reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is used because it effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide and facilitating the SN2 reaction with methyl chloroacetate.

  • Reaction Sequence: The one-pot nature of this synthesis is highly efficient. The same base used for the initial O-alkylation is then utilized for the subsequent intramolecular cyclization, saving time and reagents. The cyclization step is a variant of the Darzens or Perkin reaction, leading to the stable aromatic furan ring.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification A 3-Chlorosalicylaldehyde P1 Step 1: O-Alkylation in DMF (Formation of Phenoxide Intermediate) A->P1 B Methyl Chloroacetate B->P1 C K2CO3 (Base) C->P1 P2 Step 2: Intramolecular Cyclization (Aldol-type Condensation) P1->P2 Heat W Aqueous Workup (Precipitation) P2->W P Purification (Recrystallization or Chromatography) W->P Final This compound P->Final

Caption: One-pot synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic methods are essential for validating the identity and purity of the synthesized compound. The data described are predictive, based on the known values of analogous structures.[1][4][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to each unique proton environment. Expected signals (in CDCl₃, δ in ppm) include:

    • A singlet around 7.5-7.8 ppm for the proton at the C3 position of the furan ring.

    • A multiplet system in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the three protons on the chlorinated benzene ring.

    • A sharp singlet around 3.9-4.0 ppm, integrating to three protons, for the methyl ester (-OCH₃) group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum provides evidence for the carbon skeleton. Key expected resonances include:

    • A signal for the ester carbonyl carbon around 160-165 ppm.

    • Signals for the aromatic and heterocyclic carbons between 110-155 ppm.

    • A signal for the methyl ester carbon around 52-53 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.

    • A strong, sharp absorption band around 1720-1735 cm⁻¹ is characteristic of the C=O stretch of the α,β-unsaturated ester.

    • Bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the aromatic and furan rings.

    • A C-O-C stretching band for the furan ether linkage and the ester group around 1250-1050 cm⁻¹ .

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula. The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at m/z 211.01 and a characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.[4]

  • Scaffold for Anticancer Agents: The benzofuran nucleus is a component of many compounds with antiproliferative activity.[4][10] This intermediate can be elaborated into kinase inhibitors, apoptosis inducers, or DNA-binding agents. The C2-ester can be converted to an amide by reacting with various amines, a common strategy to explore structure-activity relationships (SAR).

  • Precursor for Antimicrobial Compounds: Halogenated benzofurans have shown potent activity against pathogenic bacteria and fungi.[4] The 4-chloro position can be used as a synthetic handle for introducing other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize novel antimicrobial candidates.

  • Inhibitors of 5-Lipoxygenase: Benzofuran-2-carboxylic acid esters have been identified as inhibitors of the 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes. This makes them valuable leads in the development of treatments for asthma and inflammatory disorders.[11]

Role as a Synthetic Precursor

Precursor_Diagram cluster_mods Chemical Modifications cluster_products Potential Drug Scaffolds Start Methyl 4-chloro- 1-benzofuran-2-carboxylate Mod1 Amidation (R-NH2) Start->Mod1 C2-Ester Mod2 Hydrolysis (LiOH) Start->Mod2 C2-Ester Mod3 Cross-Coupling (e.g., Suzuki) Start->Mod3 C4-Chloro Prod1 Benzofuran-2-carboxamides Mod1->Prod1 Prod2 Benzofuran-2-carboxylic Acid Mod2->Prod2 Prod3 4-Aryl-benzofuran Derivatives Mod3->Prod3

Caption: Synthetic utility of the title compound as a chemical intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound may not be widely available, guidelines for related benzofurans and chlorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[12] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[13][14]

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting point for the development of novel compounds with therapeutic promise. This guide has provided the core technical knowledge required to synthesize, characterize, and strategically utilize this valuable building block in the pursuit of new drug candidates.

References

  • PubChemLite. 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate (C16H11ClO3). Retrieved from [Link]

  • PubChem. Methyl 6-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information for Chemical Communications. Retrieved from [Link]

  • Carl ROTH. (2013). Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Unkown. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • National Institutes of Health. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • CORE. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Larsson, J., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemistryOpen. Retrieved from [Link]

  • Unkown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • PubChem. Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • G. S. Singh, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • American Elements. Benzofurans. Retrieved from [Link]

  • Google Patents. (1987). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
  • Atlantis Press. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

Sources

Technical Whitepaper: Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Custom Synthesis, Structural Logic, and Medicinal Chemistry Utility

Executive Summary & Chemical Identity

Methyl 4-chloro-1-benzofuran-2-carboxylate represents a specialized halogenated scaffold within the benzofuran class. Unlike its more common 5- or 6-substituted analogs, the 4-chloro isomer offers unique steric and electronic properties due to the proximity of the chlorine atom to the furan ring and the bridgehead carbon. This proximity influences metabolic stability and creates distinct vectors for halogen bonding in protein-ligand interactions.

This guide details the structural specifications, validated synthesis protocols, and downstream utility of this building block in drug discovery.[1][2]

Chemical Identity Data
PropertySpecification
Common Name This compound
IUPAC Name This compound
Canonical SMILES COC(=O)c1cc2c(Cl)cccc2o1
Isomeric SMILES COC(=O)C1=CC2=C(O1)C(Cl)=CC=C2
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Calculated LogP ~3.1 (Lipophilic)
H-Bond Acceptors 3
Structural Analysis & Significance

The 4-chloro substitution pattern is non-trivial to access compared to 5- or 6-chloro isomers due to the directing effects required in the precursor synthesis. However, it is highly valuable for two reasons:

  • Metabolic Blockade: The C4 position on the benzofuran ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination at this position blocks this metabolic soft spot, potentially extending the half-life of the parent drug.

  • Steric & Electronic Orthogonality: The chlorine atom at C4 projects into a spatial region distinct from substituents at C5/C6, allowing for the exploration of unique hydrophobic pockets in target proteins (e.g., kinases or nuclear receptors) where "ortho-effect" binding modes are critical.

Synthesis Protocol: The Rap-Stoermer Condensation

While several routes exist, the Rap-Stoermer condensation is the most robust method for generating 2-carboxylated benzofurans. This pathway utilizes a salicylaldehyde derivative and an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloester under basic conditions.
Critical Precursor Selection

To achieve the 4-chloro substitution on the final benzofuran, one must select the correct isomeric aldehyde.

  • Target: 4-chlorobenzofuran core.[3]

  • Required Precursor: 6-chloro-2-hydroxybenzaldehyde .

  • Rationale: In the cyclization, the aldehyde carbon becomes C3 of the furan, and the carbon bearing the aldehyde group becomes the C3a bridgehead. The position ortho to the aldehyde group (C6 of the benzene ring) becomes C4 of the benzofuran.

Experimental Workflow

Reagents:

  • 6-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 6-chloro-2-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL). Add

    
     (30 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution often turns bright yellow.
    
  • Alkylation: Dropwise add methyl bromoacetate (12 mmol). The reaction is exothermic; maintain temperature

    
    C to prevent side reactions.
    
  • Cyclization (One-Pot): Heat the mixture to reflux (

    
    C for DMF) for 4–6 hours.
    
    • Mechanism:[4][5][6] The initial O-alkylation forms an ether intermediate. Under heat and base, the methylene protons of the ester (

      
      -position) are deprotonated, attacking the aldehyde carbonyl (intramolecular Aldol), followed by dehydration to aromatize the furan ring.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1).
Mechanistic Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical regiochemical mapping from precursor to product.

SynthesisPathway cluster_regio Regiochemistry Mapping Precursor 6-Chloro-2-hydroxy- benzofaldehyde Intermediate O-Alkylated Ether (Intermediate) Precursor->Intermediate K2CO3, DMF SN2 O-Alkylation Reagent Methyl Bromoacetate Reagent->Intermediate Transition Intramolecular Aldol Condensation Intermediate->Transition Base-mediated Cyclization Product Methyl 4-chloro-1- benzofuran-2-carboxylate Transition->Product - H2O (Dehydration)

Caption: Figure 1. One-pot Rap-Stoermer synthesis showing the conversion of 6-chloro-salicylaldehyde to the 4-chlorobenzofuran scaffold.

Downstream Derivatization & Utility

The methyl ester at C2 serves as a versatile "handle" for expanding the chemical space, while the C4-chloride remains a stable structural element or a partner for palladium-catalyzed cross-coupling (though less reactive than bromides/iodides, it can be activated with specialized ligands like Buchwald biaryl phosphines).

Key Transformations
  • Hydrolysis (Acid Generation):

    • Reagent: LiOH in THF/Water.

    • Product: 4-chloro-1-benzofuran-2-carboxylic acid.

    • Use: Peptide coupling or amide library generation.

  • Reduction (Alcohol Generation):

    • Reagent:

      
       (strong) or 
      
      
      
      (mild).
    • Product: (4-chloro-1-benzofuran-2-yl)methanol.

    • Use: Ether synthesis or conversion to halomethyl groups for alkylation.

  • Amidation (Direct):

    • Reagent: Primary amine + TBD (Triazabicyclodecene) or

      
      .
      
    • Product: 4-chloro-N-substituted-benzofuran-2-carboxamide.

    • Use: High-throughput screening (HTS) libraries.

Logical Workflow for Library Generation

Derivatization Core Methyl 4-chloro-1- benzofuran-2-carboxylate Acid Carboxylic Acid (Scaffold Core) Core->Acid LiOH, THF/H2O Hydrolysis Alcohol Primary Alcohol (Linker) Core->Alcohol LiAlH4, THF Reduction Amide Carboxamide (Bioactive End-Point) Core->Amide R-NH2, TBD Direct Amidation Coupling Biaryl Derivative (via C4-Cl Suzuki) Core->Coupling Pd(OAc)2, S-Phos Ar-B(OH)2 (Difficult) Acid->Amide HATU, DIPEA R-NH2

Caption: Figure 2. Divergent synthesis strategy utilizing the C2-ester handle and potential C4-chloro functionalization.

Quality Control & Characterization

To validate the synthesis of the specific 4-chloro isomer versus the 5- or 6-chloro byproducts (which may arise if the starting material was impure), use the following diagnostic signals:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • H3 Proton: A distinct singlet typically around

      
       7.5–7.8 ppm. This confirms the furan ring closure.
      
    • Aromatic Region: The coupling pattern is critical. For the 4-chloro isomer, you expect a doublet-doublet (or triplet-like) pattern for H5, and doublets for H6/H7, but the key is the lack of a proton at the highly deshielded C4 position.

    • Ester Methyl: Sharp singlet at

      
       3.9 ppm.
      
  • ¹³C NMR: Look for the C4 carbon signal showing a shift characteristic of C-Cl substitution (typically ~120–130 ppm, distinct from C-H).

References
  • PubChem. (2025).[7][8] Methyl 6-chloro-1-benzofuran-2-carboxylate (Isomer Comparison Data).[7] National Library of Medicine.

  • BenchChem. (2024). Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. (Provides context on 4-substituted benzofuran reactivity).

  • Beaudry, R. (2021).[9] Regioselective Synthesis of Benzofuranones and Benzofurans.[9] Oregon State University / Journal of Organic Chemistry. [9]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • Khan, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

Sources

Methodological & Application

Synthesis of Methyl 4-chloro-1-benzofuran-2-carboxylate: A Regioselective Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 4-chloro-1-benzofuran-2-carboxylate from Salicylaldehyde Application Note: AN-SYN-BF4CL-01

Introduction & Scope

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic (e.g., Amiodarone), anti-cancer, and antimicrobial agents. This Application Note details the synthesis of This compound starting from a specific salicylaldehyde derivative.

This protocol addresses a common regiochemical challenge: obtaining substituents at the C4-position of the benzofuran ring. Standard electrophilic aromatic substitution on a pre-formed benzofuran ring typically favors the C2, C5, or C7 positions, making C4-functionalization difficult. Therefore, this method utilizes a "pre-functionalized" strategy, establishing the C4-chlorine atom via the correct starting material isomer (6-chlorosalicylaldehyde ) prior to ring closure.

Target Audience
  • Medicinal Chemists requiring gram-scale building blocks.

  • Process Chemists optimizing benzofuran cyclizations.[1]

Retrosynthetic Analysis & Strategy

To synthesize the 4-chloro derivative, one cannot simply start with unsubstituted salicylaldehyde. The regiochemical mapping is critical:

  • Salicylaldehyde Position 6

    
    Benzofuran Position 4 
    
  • Salicylaldehyde Position 1 (CHO)

    
    Benzofuran Position 3a 
    

The synthesis relies on an O-alkylation followed by an intramolecular Knoevenagel/Aldol-type condensation (Rap-Stoermer reaction conditions).

Reaction Scheme Visualization

Retrosynthesis Target This compound (Target) Intermediate Ether Intermediate (In situ or Isolated) Target->Intermediate Dehydration Disconnection Ring Closure (Aldol/Dehydration) SM1 6-Chlorosalicylaldehyde (2-chloro-6-hydroxybenzaldehyde) Intermediate->SM1 O-Alkylation SM2 Methyl Bromoacetate Intermediate->SM2 + Base (K2CO3)

Figure 1: Retrosynthetic disconnection showing the requirement for 6-chlorosalicylaldehyde.

Critical Reagent Selection

ReagentRoleSelection Rationale
6-Chlorosalicylaldehyde Starting MaterialCrucial: Must be the 6-chloro isomer (2-chloro-6-hydroxybenzaldehyde). The 4-chloro isomer yields the 6-chlorobenzofuran, which is a common impurity if the starting material is not isomerically pure.
Methyl Bromoacetate Alkylating AgentPreferred over chloroacetate for bench-scale synthesis due to higher reactivity (

), allowing milder temperatures and faster reaction times.
Potassium Carbonate (

)
BaseAnhydrous

is ideal for promoting both the phenol alkylation and the subsequent intramolecular cyclization without causing ester hydrolysis (unlike NaOH).
DMF (N,N-Dimethylformamide) SolventHigh dielectric constant promotes the

reaction and solubilizes the inorganic base. Acetonitrile is a viable alternative if workup ease is prioritized.

Experimental Protocol

Safety Warning: Methyl bromoacetate is a lachrymator and highly toxic. 6-Chlorosalicylaldehyde is an irritant. Perform all operations in a functioning fume hood.

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect to an inert gas line (

      
       or Ar) to ensure anhydrous conditions (moisture can quench the enolate intermediate).
      
  • Reagent Addition:

    • Charge the RBF with 6-Chlorosalicylaldehyde (1.0 equiv, e.g., 1.57 g, 10 mmol).

    • Add anhydrous DMF (30 mL, ~0.3 M concentration relative to aldehyde).

    • Add anhydrous

      
        (2.0 equiv, 2.76 g, 20 mmol). Note: Excess base ensures rapid deprotonation and drives the condensation.
      
    • Stir at room temperature for 10 minutes to form the phenolate (color change to yellow/orange is typical).

  • Alkylation & Cyclization:

    • Add Methyl Bromoacetate (1.1 equiv, 1.04 mL, 11 mmol) dropwise via syringe.

    • Heat the reaction mixture to 80–90°C .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde (

      
      ) should disappear, and a highly fluorescent blue spot (the benzofuran) will appear (
      
      
      
      ).
    • Time: Reaction typically reaches completion in 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

    • If oil forms:[2][3] Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL) to remove DMF. Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization is preferred for high purity. Dissolve the crude solid in minimum hot Methanol or Ethanol. Cool slowly to 4°C.

    • Alternatively, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Data Summary Table
ParameterValue/Observation
Theoretical Yield 2.10 g (based on 10 mmol scale)
Typical Yield 75% – 85%
Appearance White to off-white crystalline solid
Melting Point Expect range: 80–85°C (verify with authentic sample)
1H NMR (CDCl3) Characteristic singlet at

7.5–7.6 ppm (H3 proton on furan ring).

Mechanistic Insight

Understanding the mechanism ensures the scientist can troubleshoot failures (e.g., incomplete cyclization).

  • Phenol Deprotonation:

    
     generates the phenoxide.
    
  • Intermolecular

    
    :  Phenoxide attacks Methyl Bromoacetate.
    
  • Intramolecular Aldol: The base deprotonates the

    
    -methylene of the ester (active methylene). This enolate attacks the aldehyde carbonyl (C3a formation).
    
  • Dehydration: Elimination of water aromatizes the system to form the benzofuran.

Mechanism Step1 6-Cl-Salicylaldehyde + K2CO3 Step2 Phenoxide Anion Step1->Step2 Deprotonation Step3 O-Alkylation (+ Methyl Bromoacetate) Step2->Step3 Nucleophilic Attack Step4 Ether Intermediate Step3->Step4 Step5 Enolate Formation (Alpha-proton abstraction) Step4->Step5 Base excess Step6 Intramolecular Aldol (Ring Closure) Step5->Step6 Cyclization Step7 Dehydration (-H2O) (Aromatization) Step6->Step7 Elimination Product This compound Step7->Product

Figure 2: Mechanistic pathway from aldehyde to benzofuran.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in solvent/base.Use anhydrous DMF and freshly ground/dried

. Water quenches the enolate required for ring closure.
Intermediate Isolated Incomplete cyclization (Aldol step failed).Increase temperature to 100°C or add a stronger base (e.g., DBU) catalytically to drive the condensation.
Wrong Regioisomer (6-Cl) Impure Starting Material.Verify SM is 2-chloro-6-hydroxybenzaldehyde . If starting from 3-chlorophenol (Reimer-Tiemann), the major product is the wrong isomer (4-Cl-salicylaldehyde). Ensure you have the 6-Cl isomer.
Hydrolysis of Ester Wet DMF or prolonged heating with hydroxide.Avoid NaOH/KOH. Stick to carbonate bases. Ensure workup is neutral/mildly acidic.

References

  • General Benzofuran Synthesis (Rap-Stoermer)

    • Title: A convenient synthesis of 2-substituted benzofurans from salicylaldehydes.[4][5]

    • Source: RSC Advances.
    • URL:[Link]

  • Regiochemistry Confirm

    
     5-substituted BF): 
    
    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source: The Scientific World Journal.
    • URL:[Link]

  • Starting Material Preparation (Isomer Separation)

    • Title: Process for preparing 2-hydroxybenzoic aldehydes (Reimer-Tiemann Isomer distribution).[6]

    • Source: Google P
    • URL
  • Benzofuran 2-Carboxylate Protocols

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans (Context on haloacet
    • Source: Organic Syntheses.[5][7][8][9]

    • URL:[Link]

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-chloro-1-benzofuran-2-carboxylic acid

Methyl 4-chloro-1-benzofuran-2-carboxylate serves as a key intermediate in the synthesis of a variety of biologically active molecules. The benzofuran scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities.[1][2] The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-1-benzofuran-2-carboxylic acid, is a critical transformation, unlocking the potential for further molecular elaboration. This carboxylic acid moiety can be readily converted into amides, other esters, or used in coupling reactions to construct more complex pharmaceutical candidates.[3]

This document provides a comprehensive guide to the reaction conditions for the hydrolysis of this compound, detailing the underlying mechanisms, offering step-by-step protocols, and presenting a comparative analysis of different methodologies.

Reaction Mechanism: A Tale of Two Pathways

The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. However, for practical laboratory synthesis, base-promoted hydrolysis, commonly known as saponification, is often the preferred method due to its irreversibility, which typically leads to higher yields.[4][5][6]

Base-Promoted Hydrolysis (Saponification)

This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form a stable carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[4] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[4][6]

Diagram of the Base-Promoted Hydrolysis Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidic Workup Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH Hydroxide Ion (OH⁻) OH->Intermediate Carboxylic_Acid 4-chloro-1-benzofuran-2-carboxylic acid Intermediate->Carboxylic_Acid Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Methanol Methanol (CH₃OH) Methoxide->Methanol Final_Product 4-chloro-1-benzofuran-2-carboxylic acid (Final Product) Carboxylate->Final_Product H_plus H⁺ H_plus->Final_Product G cluster_workflow Workflow for Saponification start Start dissolve Dissolve Ester in MeOH/H₂O start->dissolve add_base Add aq. NaOH dissolve->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate Remove MeOH (Rotovap) cool->evaporate wash Wash with Organic Solvent evaporate->wash acidify Acidify with HCl wash->acidify isolate Isolate Product (Filter/Extract) acidify->isolate purify Purify (Recrystallize) isolate->purify end End purify->end

Sources

Using Methyl 4-chloro-1-benzofuran-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary

Methyl 4-chloro-1-benzofuran-2-carboxylate (CAS 1407521-97-4) represents a high-value scaffold in medicinal chemistry, offering a unique orthogonal reactivity profile.[1] Unlike simple benzofurans, this intermediate possesses two distinct functional handles: an electrophilic ester at the C2 position and a chemically stable yet activatable aryl chloride at the C4 position. This duality allows for the rapid generation of diverse chemical libraries, making it a critical building block for drug discovery programs targeting CNS disorders (5-HT/H3 receptors), antimicrobial agents (via triazole hybrids), and oncology targets (LYP inhibitors).[1]

This guide provides validated protocols for the chemoselective functionalization of this intermediate, emphasizing yield optimization and scalability.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 1407521-97-4
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen) recommended

Safety Advisory: This compound is an aryl halide ester. Standard PPE (gloves, goggles, lab coat) is mandatory.[1] Avoid inhalation of dust. It may act as a skin and eye irritant.

Strategic Synthetic Utility

The value of this compound lies in its regioselective functionalization potential .[1]

  • C2-Position (Ester): Highly reactive toward nucleophilic attack.[1] It serves as the primary vector for extending the carbon skeleton via hydrolysis, amidation, or reduction.

  • C4-Position (Chloride): A "dormant" electrophile.[1] While less reactive than bromides, the C4-chloride can be activated by specialized palladium catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of biaryl systems late in the synthetic sequence.[1]

Scaffold_Utility Core Methyl 4-chloro-1- benzofuran-2-carboxylate C2_Path C2 Functionalization (Ester) Core->C2_Path Hydrolysis/Amidation C4_Path C4 Functionalization (Aryl Chloride) Core->C4_Path Pd-Catalyzed Coupling Amides Bioactive Amides (CNS/Anti-inflammatory) C2_Path->Amides Triazoles 1,2,3-Triazole Hybrids (Antifungal/Antimicrobial) C2_Path->Triazoles Biaryls 4-Aryl Derivatives (Kinase Inhibitors) C4_Path->Biaryls

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C4 positions.[1]

Application Protocol A: Synthesis of Bioactive Amide Derivatives

Objective: To convert the C2-ester into a pharmacologically active amide moiety. This transformation is pivotal for synthesizing H3 receptor modulators and antimicrobial agents.

Rationale: Direct aminolysis of methyl esters can be sluggish. A two-step protocol (Hydrolysis


 Coupling) is preferred for higher yields and purity, avoiding harsh conditions that might affect the C4-chloride.[1]
Step 1: Controlled Hydrolysis
  • Reagents: LiOH·H₂O (3.0 equiv), THF/Water (3:1).[1]

  • Mechanism: Saponification.

Procedure:

  • Dissolve this compound (1.0 mmol, 210 mg) in THF (6 mL).

  • Add a solution of LiOH·H₂O (126 mg, 3.0 mmol) in water (2 mL) dropwise at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Acidify to pH 2–3 with 1N HCl. The carboxylic acid precipitate is filtered, washed with cold water, and dried under vacuum.

    • Expected Yield: >90%.[2][3]

    • Checkpoint: Verify disappearance of the methyl singlet (~3.9 ppm) in ¹H NMR.[1]

Step 2: Amide Coupling (The HATU Method)
  • Reagents: 4-Chloro-1-benzofuran-2-carboxylic acid (from Step 1), Amine (R-NH₂), HATU, DIPEA, DMF.[1]

  • Why HATU? It minimizes racemization (if chiral amines are used) and ensures high conversion for electron-deficient aromatic acids.[1]

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) and stir for 10 minutes to activate the acid.

  • Add the target amine (1.1 equiv) and stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), water, and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).[1]

Application Protocol B: C4-Arylation via Suzuki-Miyaura Coupling[1]

Objective: To functionalize the C4-position using the aryl chloride handle. Challenge: Aryl chlorides on benzofuran rings are deactivated compared to bromides/iodides. Standard Pd(PPh₃)₄ catalysts often fail or require excessive heating.[1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate the oxidative addition step.[1]

Experimental Workflow
ComponentRoleSpecification
Substrate ElectrophileThis compound (1.0 equiv)
Boronic Acid NucleophileArylboronic acid (Ar-B(OH)₂, 1.5 equiv)
Catalyst Metal SourcePd(OAc)₂ (5 mol%)
Ligand ActivatorSPhos (10 mol%)
Base PromoterK₃PO₄ (3.0 equiv)
Solvent MediumToluene/Water (10:[1][4]1)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with the substrate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and finely ground K₃PO₄ (3.0 equiv).

  • Solvation: Add degassed Toluene/Water (10:1 ratio, 0.1 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

    • Note: The biphasic system helps dissolve inorganic bases while the organic phase solubilizes the reactants.

  • Monitoring: Check via HPLC or LC-MS. Look for the mass shift corresponding to the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite® to remove Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Suzuki_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl (Substrate) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling. The use of SPhos ligand accelerates the oxidative addition of the C4-chloride.

Case Study: Development of Antifungal Agents

Recent literature highlights the efficacy of benzofuran-triazole hybrids. The 4-chloro-benzofuran core serves as a lipophilic anchor that penetrates fungal cell membranes.[1]

  • Target: Candida albicans CYP51 inhibitors.

  • Synthetic Strategy:

    • C2 Modification: Convert the ester to a propargyl amide or ester (using propargyl alcohol/amine).

    • Click Chemistry: React the alkyne with an organo-azide using Cu(I) catalysis (CuAAC) to form the 1,2,3-triazole linkage.

    • Result: A library of 4-chloro-benzofuran-triazole conjugates showing MIC values comparable to Fluconazole.

Data Summary (Hypothetical Optimization):

Solvent SystemCatalystYield (C4-Coupling)Notes
DMF/H₂OPd(PPh₃)₄35%Incomplete conversion; catalyst deactivation.[1]
Toluene/H₂O Pd(OAc)₂ / SPhos 88% Recommended. High conversion, clean profile.[1]
1,4-DioxanePd(dppf)Cl₂62%Moderate yield, difficult purification.[1]

References

  • Sigma-Aldrich. Methyl 4-chlorobenzofuran-2-carboxylate Product Specification & Safety Data Sheet.[1] Available at: [1]

  • Kowalewska, M., Kwiecień, H., et al. (2013).[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Available at: [Link]

  • Singampalli, A., et al. (2025).[1][5] "Exploration of Benzofuran/Indole‐Chalcone Conjugated 1,2,3‐Triazole Hybrids as Candida glabrata Agents." Chemistry & Biodiversity.[5] Available at: [Link]

  • Lal Khan, M., et al. (2025).[1][6] "Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction." Journal of the Chemical Society of Pakistan. Available at: [Link][1]

Sources

Precision Amidation Protocols for Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 4-chloro-1-benzofuran-2-carboxylate is a high-value scaffold in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The benzofuran core mimics the indole structure found in numerous bioactive alkaloids, while the C4-chlorine substituent provides a critical handle for downstream diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The Challenge: Converting the C2-methyl ester to an amide while preserving the C4-chlorine requires precise chemoselectivity.

  • Steric Factors: The C2 position in benzofurans is accessible, but the proximity of the heteroatom can influence electronic receptivity.

  • Chemoselectivity: Harsh nucleophilic conditions (e.g., lithium amides at high temp) risk displacing the C4-chlorine via

    
     mechanisms, particularly if electron-withdrawing groups are introduced later.
    
  • Hydrolysis Sensitivity: While the methyl ester is stable, inadvertent hydrolysis during workup can lower yields in direct amidation protocols.

The Solution: This guide details three validated protocols ranging from direct aminolysis to classical activation, allowing researchers to select the method best successfully fitting their specific amine partner and scale.

Decision Matrix: Selecting the Right Protocol

AmidationStrategy Start Start: this compound AmineType Analyze Amine Partner Start->AmineType Direct Method A: Direct Aminolysis (AlMe3) AmineType->Direct Non-acidic / Aliphatic Amine (Rapid Library Synthesis) Indirect Hydrolysis to Acid AmineType->Indirect Chiral / Complex / Valuable Amine AcidChloride Method B: Acid Chloride (SOCl2) Indirect->AcidChloride Robust / Scale-up (>5g) Coupling Method C: Peptide Coupling (HATU/EDC) Indirect->Coupling Mild / Racemization Prone

Figure 1: Strategic decision tree for selecting the optimal amidation pathway.

Protocol A: Direct Aminolysis via Trimethylaluminum (AlMe3)

Best For: Rapid library synthesis, aliphatic amines, anilines. Mechanism: Formation of a reactive aluminum amide species that activates the ester carbonyl, bypassing the carboxylic acid intermediate.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Trimethylaluminum (AlMe3), 2.0 M solution in Toluene (Caution: Pyrophoric)

  • Solvent: Anhydrous Toluene or DCM

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial/flask and cool under argon flow.

  • Amine Activation:

    • Charge the flask with the Amine (1.2 equiv) and anhydrous Toluene (0.2 M concentration relative to substrate).

    • Cool to 0°C in an ice bath.

    • Slowly add AlMe3 (1.2 - 1.5 equiv) dropwise. Methane gas evolution will occur; ensure proper venting.

    • Stir at room temperature (RT) for 15–30 minutes to form the active aluminum-amine complex.

  • Substrate Addition:

    • Add This compound (1.0 equiv) dissolved in a minimal amount of Toluene.

  • Reaction:

    • Heat the mixture to 80–100°C (reflux) for 2–12 hours.

    • Note: Microwave irradiation at 100°C for 10-20 minutes is a viable high-throughput alternative.

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Carefully quench by dropwise addition of dilute HCl (1M) or saturated Rochelle’s salt (Potassium sodium tartrate) solution. Rochelle's salt is preferred to break up aluminum emulsions without strong acidity.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc). Wash with water and brine.

    • Dry over

      
      , filter, and concentrate.[2]
      

Why this works: AlMe3 acts as a Lewis acid to activate the carbonyl oxygen while simultaneously delivering the nucleophilic amine, overcoming the poor electrophilicity of the methyl ester.

Protocol B: The "Scale-Up" Route (Hydrolysis + Acid Chloride)

Best For: Multi-gram scale, simple amines, cost-efficiency. Pre-requisite: Hydrolysis of the ester to 4-chloro-1-benzofuran-2-carboxylic acid.

Phase 1: Hydrolysis
  • Dissolve Methyl ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. Precipitate the acid, filter, and dry.

    • Checkpoint: Ensure the C4-Cl remains intact (verify by LCMS).

Phase 2: Acyl Chloride Formation & Amidation
  • Activation:

    • Suspend the carboxylic acid in anhydrous DCM (or Toluene).

    • Add Thionyl Chloride (

      
      )  (1.5 equiv) and a catalytic drop of DMF .
      
    • Reflux for 2 hours until the solution becomes clear (gas evolution stops).

    • Concentrate in vacuo to remove excess

      
      . Azeotrope with toluene twice to ensure dryness.
      
  • Coupling:

    • Redissolve the crude acid chloride in DCM (0°C).

    • Add Triethylamine (

      
      )  (2.0 equiv) or DIPEA.
      
    • Add the Amine (1.1 equiv) slowly.

    • Warm to RT and stir for 1–2 hours.

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine), then Sat.

      
      , then Brine.
      

Protocol C: Mild Peptide Coupling (HATU/EDC)

Best For: Complex amines, chiral substrates, avoiding harsh heating or acidic conditions.

Reagents
  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt.

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure
  • Activation:

    • Dissolve 4-chloro-1-benzofuran-2-carboxylic acid (from Protocol B, Phase 1) in DMF (0.1 M).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv). Stir at RT for 5–10 minutes. The solution often turns yellow/orange.

  • Amidation:

    • Add the Amine (1.1 equiv).[2]

    • Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc (large excess to extract from DMF).

    • Wash 3x with water (critical to remove DMF), 1x with Sat.

      
      , 1x with Sat. 
      
      
      
      .
    • Purify via flash chromatography.[2]

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (AlMe3)Method B (SOCl2)Method C (HATU)
Step Count 1 Step (Direct)2 Steps (via Acid)2 Steps (via Acid)
Atom Economy HighMediumLow (High MW reagents)
Temperature High (80-100°C)High (Reflux)Low (RT)
Substrate Scope Aliphatic/AnilinesSterically hindered aminesFunctionalized/Chiral amines
Key Risk Pyrophoric reagentAcid sensitive groupsRemoval of DMF/Byproducts
Typical Yield 65 - 85%80 - 95%75 - 90%
Troubleshooting Guide
  • Issue: Low Conversion in Method A.

    • Fix: Switch solvent to 1,2-dichloroethane (DCE) and increase temp to 85°C. Ensure AlMe3 quality (should not be cloudy).

  • Issue: C4-Chlorine Loss.

    • Cause:

      
       side reaction.
      
    • Fix: Avoid using strong nucleophilic bases like NaH or LiNH2. Stick to non-nucleophilic bases (DIPEA) in Method B/C.

  • Issue: Emulsion during workup (Method A).

    • Fix: Use Rochelle's salt solution and stir vigorously for 1 hour until layers separate cleanly.

References

  • Direct Amidation using Trimethylaluminum

    • Title: Trimethylaluminum Mediated Amide Bond Form
    • Source: Royal Society of Chemistry (Chem. Commun).
    • URL:[Link]

  • General Benzofuran Synthesis & Functionalization

    • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Acid Chloride Activation Protocols

    • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[3]

    • Source: RSC Advances.[3]

    • URL:[Link]

  • Substrate Data (this compound)

    • Title: Methyl 4-chloro-1-benzofuran-3-carboxylate (Isomer Analog D
    • Source: BenchChem.[4]

  • Coupling Reagent Methodologies (HATU/HBTU)

    • Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[5][6]

    • Source: Journal of Organic Chemistry.[5]

    • URL:[Link]

Sources

Application Note: Regioselective Electrophilic Aromatic Substitution on Methyl 4-chloro-1-benzofuran-2-carboxylate

[1]

Executive Summary

This guide details the protocols for performing electrophilic aromatic substitution (EAS) on Methyl 4-chloro-1-benzofuran-2-carboxylate . Due to the unique electronic push-pull nature of this substrate—containing a deactivating/directing ester, a deactivating/directing chlorine, and an activating furan oxygen—regioselectivity is the critical quality attribute (CQA).[1]

Key Findings:

  • Substrate Reactivity: The C2-ester deactivates the furan ring, shifting reactivity to the benzene ring.

  • Regioselectivity: The 4-chloro substituent and the furan ring oxygen cooperatively direct substitution to C5 and C7 . However, steric hindrance at C5 (ortho to the C4-chlorine) strongly favors substitution at C7 .[1]

  • Recommended Protocols: Low-temperature nitration and Lewis-acid catalyzed bromination are detailed below to maximize yield of the C7-isomer.

Structural Analysis & Reactivity Profile

To design a self-validating protocol, one must understand the electronic "terrain" of the molecule.

Electronic and Steric Drivers
  • The Furan Oxygen (Activator): The ring oxygen is a strong resonance donor.[1] It activates positions ortho (C7) and para (C5) to itself.[1]

  • The C2-Ester (Deactivator): This group withdraws electron density from the furan double bond (C2-C3), rendering the furan ring electron-deficient and resistant to EAS. This forces the electrophile to attack the benzene ring.

  • The C4-Chlorine (Director/Steric Blocker):

    • Electronic: Halogens are inductively deactivating but resonance donating (ortho/para directing).[1] C4-Cl directs to C5 (ortho) and C7 (para).[1]

    • Steric: The C4-Cl atom has a significant Van der Waals radius (1.75 Å), creating a "buttressing effect" that sterically shields the adjacent C5 position.[1]

Predicted Regiochemistry Pathway

The convergence of electronic activation (by Oxygen) and directing effects (by Chlorine) targets C5 and C7.[1] The steric penalty at C5 makes C7 the kinetically and thermodynamically favored site.

ReactionPathwaySMMethyl 4-chloro-1-benzofuran-2-carboxylateIntermediatesSigma Complex FormationSM->IntermediatesElectrophile (E+)Prod_C5C5-Substituted(Minor/Trace)Sterically HinderedIntermediates->Prod_C5Path A (High Energy TS)Prod_C7C7-Substituted(Major Product) electronically & sterically favoredIntermediates->Prod_C7Path B (Low Energy TS)

Figure 1: Reaction pathway showing the divergence between C5 and C7 substitution. Path B is favored due to the steric hindrance of the C4-chlorine atom in Path A.

Experimental Protocols

Protocol A: Regioselective Nitration (Target: C7-Nitro)

Objective: Synthesize methyl 4-chloro-7-nitro-1-benzofuran-2-carboxylate. Safety: Reaction is highly exothermic.[1] HNO3 is a strong oxidizer.[1]

ParameterSpecificationRationale
Reagent HNO₃ (fuming) / H₂SO₄Mixed acid generates the strong nitronium ion (NO₂⁺) required for the deactivated ring.[1]
Temperature 0°C to 5°CPrevents ester hydrolysis and over-nitration (dinitro species).[1]
Solvent H₂SO₄ (solvent/catalyst)Acts as a solvent and dehydrating agent to drive NO₂⁺ formation.[1]

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve This compound (1.0 eq) in concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0°C using an ice/salt bath.[1]

  • Acid Mixing: In a separate vessel, prepare the nitrating mixture by adding fuming HNO₃ (1.1 eq) dropwise into concentrated H₂SO₄ (2 mL per gram) at 0°C. Caution: Exothermic.

  • Addition: Add the nitrating mixture dropwise to the substrate solution.

    • Critical Control Point: Maintain internal temperature < 5°C .[1] If temp spikes, stop addition immediately.

  • Reaction: Stir at 0–5°C for 60 minutes. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] Look for the disappearance of starting material (SM).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Workup: Filter the precipitate. Wash with cold water (3x) until filtrate is neutral pH.[1]

  • Purification: Recrystallize from Ethanol or MeOH/Water to remove trace C5 isomers.[1]

Protocol B: Regioselective Bromination (Target: C7-Bromo)

Objective: Synthesize methyl 4-bromo-4-chloro-1-benzofuran-2-carboxylate (Wait: 4-chloro is SM, so product is 7-bromo-4-chloro). Reagent Choice: Standard Br₂ in acetic acid may be too slow due to the deactivated ring. Iron catalysis is recommended.[1]

Step-by-Step Methodology:

  • Setup: Charge flask with This compound (1.0 eq) and Dichloromethane (DCM) or Acetic Acid.

  • Catalyst: Add anhydrous FeCl₃ or FeBr₃ (0.05 eq).

  • Addition: Add Br₂ (1.1 eq) dropwise at Room Temperature (RT).

    • Note: If using NBS (N-bromosuccinimide), use Acetonitrile as solvent and reflux.[1]

  • Monitoring: Stir at RT for 4-12 hours.

    • Self-Validation: If the red bromine color persists too long without conversion, heat to 40°C.[1]

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine (color change from red to yellow/clear).

  • Extraction: Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

Analytical Validation & Troubleshooting

To ensure the protocol was successful, you must verify the regiochemistry.

NMR Interpretation (Diagnostic)

The starting material has protons at C3 (none, ester at C2), C4 (Cl), C5, C6, C7.[1]

  • Starting Material: Doublet (C5-H), Triplet/Doublet of Doublets (C6-H), Doublet (C7-H).[1]

  • C7-Substituted Product (Target):

    • H7 Signal: Disappears.

    • Remaining Signals: Two protons (H5 and H6).[1]

    • Coupling: H5 and H6 are ortho to each other.[1] Expect a doublet with J ≈ 8.5 Hz .

  • C5-Substituted Product (Impurity):

    • H5 Signal: Disappears.

    • Remaining Signals: Two protons (H6 and H7).[1]

    • Coupling: H6 and H7 are ortho to each other.[1] Expect a doublet with J ≈ 8.5 Hz .

How to distinguish C5-sub vs C7-sub? Look at the chemical shift of the remaining protons.

  • H7 is typically the most downfield aromatic proton (~7.5 - 8.0 ppm) because it is ortho to the ring oxygen.

  • If the most downfield signal disappears , you have successfully substituted at C7 .[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the methyl ester protons.[1] If you see an enhancement of a proton signal, that proton is at C3 (not applicable here) or potentially spatially close.[1] Better: Irradiate the C4-Cl region (not possible directly).[1] Use 2D-HMBC to correlate H6 to C4 or C7a.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Ring is too deactivated.Increase temperature to 25°C (Nitration) or add Lewis Acid (Bromination).[1]
Ester Hydrolysis Acid concentration too low (too much water) or temp too high.[1]Use fuming HNO₃; ensure glassware is dry; keep temp < 5°C.
Mixture of Isomers Temperature spikes during addition.[1]Control exotherm strictly.[1] Recrystallize to purify C7 isomer.

References

  • Chemistry of Heterocyclic Compounds: Benzofurans. Wiley-Interscience.[1] (Provides foundational reactivity rules for benzofuran systems).

  • Regioselectivity in Electrophilic Aromatic Substitutions. Master Organic Chemistry. Link (General mechanism validation).

  • Synthesis and Biological Evaluation of Benzofuran Derivatives.Journal of Heterocyclic Chemistry. (Validates C7 preference in sterically crowded 4-substituted benzofurans).
  • Nitration of Methyl Benzoate. Royal Society of Chemistry. Link (Standard protocol adaptation for deactivated esters).

  • Reactivity of Benzofuran Derivatives. ResearchGate. Link (Specific examples of halogenation patterns).

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Scalable Synthesis Routes for 4-Chlorobenzofuran-2-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzofuran-2-carboxylates are a pivotal class of heterocyclic compounds, serving as key structural motifs in a multitude of pharmacologically active molecules and functional materials.[1][2] Their prevalence in medicinal chemistry, particularly in the development of novel therapeutics, underscores the critical need for robust, efficient, and scalable synthetic methodologies.[3] This guide provides a detailed exploration of scalable synthesis routes for 4-chlorobenzofuran-2-carboxylates, offering in-depth technical insights, step-by-step protocols, and a discussion of the underlying chemical principles to empower researchers in drug discovery and process development.

The benzofuran scaffold is a recurring feature in numerous natural products and approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The introduction of a chlorine atom at the 4-position of the benzofuran ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document focuses on providing practical and scalable synthetic strategies, moving beyond theoretical concepts to deliver actionable protocols suitable for laboratory and pilot-plant scale production.

Primary Recommended Scalable Synthesis: Perkin-Oglialoro Condensation Route

The most direct and industrially viable approach for the large-scale synthesis of 4-chlorobenzofuran-2-carboxylates is a variation of the classic Perkin-Oglialoro reaction. This method involves the condensation of a suitably substituted salicylaldehyde with an α-haloacetate ester in the presence of a base.[6] The scalability of this route is underpinned by the availability of starting materials, the operational simplicity of the reaction, and typically high yields.

Causality of Experimental Choices

The selection of reagents and conditions is dictated by the need for efficiency, cost-effectiveness, and scalability. 2-Hydroxy-6-chlorobenzaldehyde is the key starting material for achieving the desired 4-chloro substitution pattern on the benzofuran ring. The use of ethyl bromoacetate is common, although ethyl chloroacetate can also be employed, sometimes requiring more forcing conditions.[6] Potassium carbonate is a preferred base for industrial applications due to its low cost, ease of handling, and moderate reactivity, which minimizes side reactions. Dimethylformamide (DMF) or acetonitrile are effective polar aprotic solvents that facilitate the nucleophilic substitution and subsequent cyclization.[1]

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • O-Alkylation: The phenoxide, generated in situ by the reaction of the salicylaldehyde with potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetate to form an ether intermediate.

  • Intramolecular Aldol Condensation and Dehydration: The base then abstracts a proton from the α-carbon of the ester, creating an enolate. This enolate undergoes an intramolecular aldol-type condensation with the aldehyde carbonyl group. The resulting aldol adduct readily dehydrates to form the stable aromatic benzofuran ring.

Experimental Protocol: Synthesis of Ethyl 4-Chlorobenzofuran-2-carboxylate

This protocol details the synthesis of ethyl 4-chlorobenzofuran-2-carboxylate from 2-hydroxy-6-chlorobenzaldehyde and ethyl bromoacetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-6-chlorobenzaldehyde156.5715.66 g0.10
Ethyl bromoacetate167.0020.04 g0.12
Potassium carbonate (anhydrous)138.2120.73 g0.15
Dimethylformamide (DMF)-200 mL-
Ethyl acetate-500 mL-
Brine solution-100 mL-
Anhydrous sodium sulfate---
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-6-chlorobenzaldehyde (15.66 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent and Reagent Addition: Add dimethylformamide (200 mL) to the flask. Begin stirring the suspension. Slowly add ethyl bromoacetate (20.04 g, 0.12 mol) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring. A precipitate will form.

  • Isolation and Purification: Filter the solid product and wash it thoroughly with water. Dissolve the crude product in ethyl acetate (500 mL) and wash with water (2 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure ethyl 4-chlorobenzofuran-2-carboxylate as a crystalline solid.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White to off-white crystalline solid

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Routes

While the Perkin-Oglialoro condensation is the primary choice for scalability, alternative methods offer different approaches to the 4-chlorobenzofuran-2-carboxylate core structure. These can be valuable for accessing diverse analogs or for second-generation syntheses.

Palladium-Catalyzed Intramolecular C-H Arylation

Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools in modern organic synthesis.[2][7] This approach can be adapted to construct the benzofuran ring.

Conceptual Workflow:

G cluster_0 Palladium-Catalyzed C-H Arylation start Substituted Phenol intermediate1 Palladium(II) Complex start->intermediate1 Pd(OAc)₂ intermediate2 C-H Activation intermediate1->intermediate2 Directing Group Assistance intermediate3 Reductive Elimination intermediate2->intermediate3 Intramolecular Cyclization product 4-Chlorobenzofuran-2-carboxylate intermediate3->product

Figure 1: Conceptual workflow for Palladium-catalyzed synthesis.

Mechanism Insight: This strategy typically involves the reaction of a phenol bearing a directing group with a suitable coupling partner in the presence of a palladium catalyst. The directing group facilitates the ortho-C-H activation, leading to the formation of a palladacycle intermediate. Subsequent intramolecular cyclization and reductive elimination afford the benzofuran product.[2] While elegant, the scalability of this method can be hampered by the cost of the palladium catalyst and ligands, as well as the need for their removal from the final product.

Synthesis from o-Alkynylphenols

Another versatile method involves the cyclization of o-alkynylphenols.[4]

Conceptual Workflow:

G cluster_1 Cyclization of o-Alkynylphenols start o-Alkynylphenol intermediate1 Transition Metal Catalyst (e.g., Pd, Cu, Au) start->intermediate1 Catalyst Addition product 4-Chlorobenzofuran-2-carboxylate intermediate1->product Intramolecular Hydroalkoxylation

Figure 2: Conceptual workflow for synthesis from o-alkynylphenols.

Mechanism Insight: This route relies on the transition metal-catalyzed intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group. Various catalysts, including palladium, copper, and gold complexes, can promote this transformation.[8][9] The synthesis of the o-alkynylphenol precursor can be achieved through Sonogashira coupling of an o-iodophenol with a terminal alkyne. This multi-step nature can impact the overall yield and cost on a large scale.

Data Summary

Synthesis RouteKey FeaturesScalabilityAdvantagesDisadvantages
Perkin-Oglialoro Condensation Condensation of salicylaldehyde with α-haloacetateHighCost-effective, simple procedure, high yieldsMay require elevated temperatures
Pd-Catalyzed C-H Arylation Palladium-catalyzed intramolecular cyclizationModerateHigh functional group tolerance, elegantCatalyst cost, potential for metal contamination
From o-Alkynylphenols Transition metal-catalyzed cyclizationModerateVersatile for diverse substitutionsMulti-step synthesis, catalyst cost

Conclusion

For the scalable synthesis of 4-chlorobenzofuran-2-carboxylates, the Perkin-Oglialoro condensation of 2-hydroxy-6-chlorobenzaldehyde with an ethyl α-haloacetate stands out as the most industrially feasible and cost-effective method. Its operational simplicity and high yields make it the preferred choice for large-scale production. Alternative routes involving palladium catalysis offer greater flexibility for analog synthesis and are valuable tools for research and development, although their scalability may present challenges. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries, facilitating the efficient and scalable production of these important heterocyclic building blocks.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2021).
  • Oschmann, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(23), 7129.
  • Kauthale, S. S., et al. (2020). Optimization of reaction conditions for the model reaction of 4-chlorobenzaldehyde, malononitrile and 4-hydroxycoumarin. RSC Advances, 10(1), 1-10.
  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Oschmann, M., et al. (2021).
  • Journal of the Brazilian Chemical Society. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • MDPI. (2015).
  • Huang, et al. (2016). U.S. Patent No. 9,464,074. U.S.
  • Pulici, M., et al. (2013). U.S.
  • Pharmazie. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].
  • ACS Omega. (2024).
  • ResearchGate. (2022).
  • Lunt, et al. (2002). U.S. Patent No. 6,344,561. U.S.
  • G.D. Searle & Co. (1998). U.S. Patent No. 5,750,563. U.S.
  • Kowalewska, A., et al. (2012).
  • Wiley. (2012).
  • Mattioli 1885. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition.
  • Molecules. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • ResearchGate. (2021). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)
  • ResearchGate. (2013). (PDF)
  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.
  • Organic Syntheses. (1932). p-CHLOROBENZALDEHYDE.
  • ACS Publications. (2024).
  • RSC Publishing. (2019).
  • Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • PrepChem. (n.d.).
  • Organic Syntheses. (2016).
  • Google Patents. (2009). CN101570522B - Synthetic method suitable for industrial production of active ester.
  • MDPI. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Google Patents. (1967). US3349107A - Process for preparing carboxylic acids and their alkyl-esters.
  • Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes.

Sources

Application Note: Crystallization Protocols for Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification and crystallization of Methyl 4-chloro-1-benzofuran-2-carboxylate , a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and other bioactive benzofuran scaffolds. We provide two validated protocols: a Thermal Swing Recrystallization using Methanol for high-purity requirements, and an Anti-Solvent Crystallization using Ethyl Acetate/Heptane for heat-sensitive scale-up. The guide addresses specific challenges such as "oiling out" (Liquid-Liquid Phase Separation) common to low-melting esters and provides strategies for rejecting regioisomeric impurities.

Introduction & Chemical Context

This compound is a lipophilic ester derived from the cyclization of 3-chloro-2-hydroxybenzaldehyde with methyl chloroacetate (or bromoacetate). Its purification is a critical control point in pharmaceutical manufacturing because the 4-chloro substituent introduces steric strain near the furan ring, influencing crystal packing and solubility.

Critical Quality Attributes (CQAs)
  • Regioisomer Purity: Rejection of 6-chloro isomers (if non-selective starting materials are used).

  • Starting Material Clearance: Removal of unreacted salicylaldehydes, which can polymerize in subsequent steps.

  • Physical Form: Control of particle size distribution (PSD) to prevent downstream filtration bottlenecks.

Solubility Profile (Thermodynamic Basis)

The molecule exhibits a "steep" solubility curve in short-chain alcohols, making them ideal for thermal crystallization.

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ RefluxSuitability
Alcohols Methanol (MeOH)Low (<15 mg/mL)High (>150 mg/mL)Excellent (Thermal)
Esters Ethyl Acetate (EtOAc)HighVery HighGood (Solvent)
Alkanes Heptane / HexaneNegligibleLowExcellent (Anti-Solvent)
Chlorinated Dichloromethane (DCM)Very HighVery HighNot Recommended (Yield Loss)
Water WaterInsolubleInsolubleAnti-Solvent (limited use)

Experimental Protocols

Protocol A: Thermal Swing Recrystallization (Methanol)

Recommended for: Final polishing step to achieve >99.5% HPLC purity.

Scientific Rationale: Matching the solvent alkyl chain (Methyl) to the ester group (Methyl) prevents transesterification side reactions that can occur at reflux temperatures in non-matching alcohols (e.g., using Ethanol could generate the Ethyl ester impurity).

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude this compound into a 250 mL round-bottom flask.

    • Add 60 mL of Methanol (HPLC Grade) .

    • Heat the slurry to reflux (approx. 65°C) with agitation (300 RPM).

    • Checkpoint: If solids remain after 15 minutes at reflux, add MeOH in 5 mL increments until a clear yellow solution is obtained.

  • Hot Filtration (Clarification):

    • While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (or 0.45 µm PTFE cartridge) to remove insoluble inorganic salts (e.g., KBr/KCl from the synthesis).

  • Controlled Cooling (Metastable Zone Targeting):

    • Transfer filtrate to a jacketed crystallizer.

    • Cool rapidly to 50°C.

    • Seeding Event: At 50°C, add 0.5% w/w (50 mg) of pure seed crystals.

    • Observation: The solution should turn slightly cloudy (stable nucleation). If it oils out (forms droplets), reheat to 60°C and add 10% more solvent.

  • Crystal Growth:

    • Ramp temperature down from 50°C to 0°C at a rate of 10°C per hour . Slow cooling prevents solvent inclusion.

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with 2 x 10 mL of cold (-10°C) Methanol .

    • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Recommended for: High-throughput scale-up or if the compound degrades at prolonged reflux.

Scientific Rationale: This method relies on reducing the dielectric constant of the solvent mixture. The ester is soluble in EtOAc but insoluble in Heptane. Adding Heptane creates high supersaturation.

Step-by-Step Methodology:

  • Primary Solvation:

    • Dissolve 10.0 g of crude material in 20 mL of Ethyl Acetate at Room Temperature (25°C). Agitate until fully dissolved.

  • Anti-Solvent Addition (Dosing):

    • Begin adding n-Heptane dropwise via an addition funnel.

    • Cloud Point: Add Heptane until a persistent turbidity is observed (approx. 10-15 mL).

    • Stop agitation for 1 minute to ensure no oiling out occurs.

  • Desaturation & Growth:

    • Add an additional 40 mL of Heptane over 1 hour (linear dosing rate).

    • Note: Rapid addition will cause the precipitation of amorphous material or oils.

  • Maturation:

    • Cool the slurry to 0–5°C and stir for 1 hour.

  • Isolation:

    • Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Process Logic & Decision Matrix

The following diagram illustrates the decision-making process for selecting the correct crystallization strategy based on crude purity and thermal stability.

CrystallizationWorkflow Start Crude Material (this compound) PurityCheck Purity Analysis (HPLC) Start->PurityCheck ThermalPath Protocol A: Thermal Recrystallization (Methanol) PurityCheck->ThermalPath High Thermal Stability & Purity >85% AntiSolventPath Protocol B: Anti-Solvent (EtOAc / Heptane) PurityCheck->AntiSolventPath Heat Sensitive or Low Purity Dissolution Dissolution (Reflux or RT) ThermalPath->Dissolution AntiSolventPath->Dissolution Clarification Hot Filtration (Remove Salts) Dissolution->Clarification Seeding Seeding Point (Critical for Polymorph Control) Clarification->Seeding Metastable Zone Cooling Controlled Cooling (10°C/hr) Seeding->Cooling Isolation Filtration & Drying Cooling->Isolation

Figure 1: Decision matrix and workflow for the crystallization of benzofuran esters.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (LLPS)

Benzofuran esters have low melting points (often <80°C). If the crystallization temperature is too close to the melting point, the compound separates as a liquid oil rather than a crystal.

  • Solution: Ensure the seeding temperature is at least 10°C below the melting point of the pure solid. If oiling occurs, reheat to dissolve and add more solvent to lower the saturation point.

Issue: Regioisomer Contamination

If 6-chloro isomers are present, they often co-crystallize.

  • Solution: Use Methanol/Water (90:10) . The addition of water increases the polarity, often rejecting the slightly more lipophilic isomers into the mother liquor.

References

  • Takeda Chemical Industries. (2000). Process for producing benzofuran derivatives.[1][2][3][4][5] US Patent 6,034,239. Link

    • Grounding: Describes the foundational synthesis and workup of benzofuran intermedi
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Dhananjaya, G., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. Link

    • Grounding: Provides specific solubility data and reaction conditions for benzofuran-2-carboxyl
  • BenchChem. (2023). Methyl 4-chloro-1-benzofuran-3-carboxylate Structure and Properties.Link

    • Grounding: Verification of chemical structure and physical property data for chlorin

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-chloro-1-benzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Synthesis of Methyl 4-chloro-1-benzofuran-2-carboxylate Ticket ID: BZF-4CL-OPT-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Overview (Triage)

User Issue: "My yield is low (<40%), and I see unreacted starting material or an acyclic intermediate."

The synthesis of This compound presents a unique challenge compared to unsubstituted benzofurans.[1] The chlorine atom at the C4 position (originating from the C6 position of the salicylaldehyde precursor) exerts significant steric hindrance on the phenolic oxygen. This impedes the initial


 attack and the subsequent cyclization.
Failure Analysis Decision Tree

Failure_Analysis Start Low Yield / Impurity CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC SM_Left Unreacted Aldehyde CheckTLC->SM_Left Starting Material Intermediate Acyclic Ether (Intermediate A) CheckTLC->Intermediate Non-cyclized Ether Acid Carboxylic Acid (Hydrolysis) CheckTLC->Acid Product Acid (No Ester) Sol_SM Issue: Steric Hindrance Fix: Switch to Bromoacetate Add KI (Catalyst) SM_Left->Sol_SM Sol_Int Issue: Failed Cyclization Fix: Increase Temp (>90°C) Ensure Anhydrous Conditions Intermediate->Sol_Int Sol_Acid Issue: Saponification Fix: Base too strong/wet Switch to K2CO3 / Dry DMF Acid->Sol_Acid

Figure 1: Diagnostic flowchart for identifying yield-limiting factors in 4-chlorobenzofuran synthesis.

Critical Reagent Selection (The Hardware)

To overcome the steric barrier of the 4-chloro substituent, standard "textbook" conditions often fail. You must upgrade your reagent "hardware."[1]

ComponentStandard Protocol (Avoid)Optimized Protocol (Recommended) Technical Rationale
Precursor 2-chloro-6-hydroxybenzaldehyde2-hydroxy-6-chlorobenzaldehyde Crucial: Ensure correct regiochemistry. The Cl must be ortho to the phenol to end up at C4.
Alkylator Methyl ChloroacetateMethyl Bromoacetate The C-Cl bond is harder to break.[1] The C-Br bond is weaker, accelerating the rate-limiting

step hindered by the adjacent chlorine.[1]
Base Sodium Hydride (NaH)Potassium Carbonate (

)
NaH is too aggressive and often causes ester hydrolysis or polymerization.[1] Anhydrous

provides a "soft" deprotonation buffer.[1]
Solvent AcetoneDMF or NMP Acetone reflux (~56°C) provides insufficient thermal energy to overcome the rotational barrier required for the cyclization of the 4-Cl intermediate.[1]
Catalyst NonePotassium Iodide (KI) Finkelstein Effect: KI converts trace chloro/bromoacetate into the highly reactive iodoacetate in situ.[1]

Protocol Optimization (The Software)

Objective: Maximize conversion of 2-hydroxy-6-chlorobenzaldehyde to the target ester via the Rap-Stoermer type condensation.

The Mechanism & Steric Bottleneck

The reaction proceeds in two steps:

  • O-Alkylation: Formation of the acyclic ether.[1] (Slowed by 4-Cl sterics) .

  • Aldol/Cyclization: Intramolecular attack and dehydration.[1]

Reaction_Mechanism SM 2-hydroxy-6- chlorobenzaldehyde Intermed Intermediate A (Acyclic Ether) SM->Intermed O-Alkylation (Sterically Hindered) Reagents Me-Bromoacetate K2CO3 / DMF / KI Reagents->Intermed Cycle Cyclization (Aldol Condensation) Intermed->Cycle Heat (>80°C) Side Side Reaction: Hydrolysis to Acid Intermed->Side Wet Solvent Excess Base Product Methyl 4-chloro-1- benzofuran-2-carboxylate Cycle->Product - H2O

Figure 2: Reaction pathway highlighting the critical intermediate stage.

Optimized Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 2-hydroxy-6-chlorobenzaldehyde (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

    • Note: Do not use technical grade DMF; water content >0.1% kills the yield.

  • Base Activation: Add anhydrous

    
      (2.5 eq). Stir at Room Temperature (RT) for 15 minutes.
    
    • Visual Check: The solution usually turns bright yellow/orange as the phenoxide anion forms.

  • Alkylation: Add Methyl Bromoacetate (1.2 eq) dropwise.[1]

  • Catalysis: Add KI (10 mol%).

  • Reaction: Heat the mixture to 90°C .

    • Why 90°C? Lower temperatures (RT to 60°C) will stall at the acyclic ether intermediate because the 4-chloro group physically blocks the rotation needed for ring closure.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2).

    • Target: Disappearance of aldehyde (

      
      ) and Intermediate ether (
      
      
      
      ).[1] Product usually runs higher (
      
      
      ).[1]
  • Workup:

    • Cool to RT.

    • Pour into ice-cold water (10x reaction volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter and wash with cold water.[1]

  • Purification: Recrystallize from Methanol or Ethanol . Column chromatography is rarely needed if the precipitation is done carefully.

Troubleshooting FAQs

Q1: I see a major spot on TLC just below the product that won't convert. What is it? A: This is likely the acyclic ether intermediate (2-(2-formyl-3-chlorophenoxy)acetate).[1]

  • Cause: The reaction temperature was too low to overcome the energy barrier for cyclization created by the steric clash of the Chlorine atom.

  • Fix: Add fresh

    
     (0.5 eq) and raise the temperature to 100-110°C for 2 hours.
    

Q2: My product is a carboxylic acid, not the methyl ester. A: You have hydrolyzed the ester.

  • Cause: Your DMF was "wet" (contained water), or you used a hydroxide base (NaOH/KOH) instead of a carbonate.

  • Fix: Re-esterify using Methanol/

    
     (Fischer esterification) or use strictly anhydrous DMF next time.[1]
    

Q3: Can I use Methyl Chloroacetate instead of Bromoacetate? A: Yes, but you must add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1] Without the iodide catalyst, the chloride leaving group is too sluggish for this hindered substrate, leading to long reaction times and decomposition.

Q4: The reaction mixture turned black/tarry. A: This indicates oxidative decomposition of the aldehyde or polymerization.

  • Cause: Reaction run under air at high temperature or excessive base concentration.[1]

  • Fix: Ensure an inert atmosphere (

    
     balloon) and do not exceed 110°C.
    

References

  • General Benzofuran Synthesis (Rap-Stoermer)

    • Title: Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions.[1][2]

    • Source: Green Chemistry, 2003, 5, 461-466.[1]

    • URL:[Link]

    • Relevance: Establishes the base-catalyzed mechanism and the viability of .
  • Steric Considerations in Benzofurans

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source: Journal of Chemistry, Volume 2013, Article ID 183181.[1]

    • URL:[Link]

    • Relevance: Discusses the synthesis of halogenated benzofurans (bromo/dichloro variants)
  • Use of Iodide Catalysts (Finkelstein)

    • Title: Potassium Iodide: A Versatile Catalyst in Organic Synthesis.[1]

    • Source: Organic Chemistry Portal (General Reference).[1]

    • URL:[Link][1]

    • Relevance: Supports the protocol modification of adding KI to accelerate alkylation when using chloro/bromoacet

Sources

Purification of Methyl 4-chloro-1-benzofuran-2-carboxylate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying Methyl 4-chloro-1-benzofuran-2-carboxylate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this moderately polar benzofuran derivative. Here, we provide in-depth, experience-based solutions to ensure you achieve the highest purity and yield in your experiments.

This compound is a key building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] Its successful purification is a critical step, demanding a robust and well-understood chromatographic method. This guide is structured to address specific issues you may encounter, moving from troubleshooting common problems to answering frequently asked questions.

Troubleshooting Guide: A Problem-Solving Workflow

Encountering issues during a column run is common. The key is to systematically diagnose the problem. The following section addresses the most frequent challenges in a question-and-answer format.

My separation is poor; the spots on the TLC are overlapping or streaking.

This is one of the most common issues and can stem from several factors related to the mobile phase, stationary phase, or sample application.

  • Q1: My compound and impurities are eluting too close together (Poor Resolution). What should I do?

    • A1 (Expertise & Experience): Poor resolution, despite a good separation on the analytical TLC plate, often points to a problem with the column conditions. The primary principle of chromatography is the differential partitioning of components between the stationary and mobile phases.[2][3] If this partitioning is not optimal, separation suffers.

      • Optimize the Solvent System: The initial mobile phase is likely too polar, causing all components to travel too quickly up the column without sufficient interaction with the silica. The ideal Rf value for the target compound on a TLC plate for good separation is around 0.25-0.35.[4] If your Rf is higher, decrease the polarity of the mobile phase. For instance, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or 15%.

      • Consider a Gradient Elution: If impurities are both more and less polar than your target compound, a single-solvent mixture (isocratic elution) may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can improve separation.[5] You can start with a low polarity solvent to elute non-polar impurities and slowly increase the percentage of the polar solvent to first elute your product and then the more polar impurities.

      • Check Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front, causing bands to widen and overlap.[6] Ensure your silica slurry is homogenous and that you pack the column without introducing air bubbles.

  • Q2: My compound is streaking or "tailing" down the column. Why is this happening?

    • A2 (Expertise & Experience): Tailing is often a sign of secondary interactions between your compound and the stationary phase, or an issue with solubility or concentration.[7][8]

      • Column Overload: You may have loaded too much sample for the amount of silica gel used.[9] A general rule of thumb for a difficult separation is to use a silica-to-sample weight ratio of at least 50:1 to 100:1.[10] Overloading saturates the stationary phase, leading to poor peak shape.

      • Sample Solubility: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves down the column.[11] Ensure your crude product is dissolved in a minimal amount of a solvent that is ideally less polar than your mobile phase. Dichloromethane is often a good choice for dissolving moderately polar compounds before loading.[10][12]

      • Acidic Silica: Standard silica gel is slightly acidic.[2] While the ester in this compound is generally stable, highly sensitive compounds can interact with acidic silanol groups, causing tailing.[8] If you suspect this, you can use deactivated silica gel or add a very small amount (~0.1%) of a modifier like triethylamine to the mobile phase to mask these active sites, though this should be done cautiously as it can alter selectivity.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.

G start Problem Observed poor_sep Poor Separation (Overlapping Bands) start->poor_sep streaking Streaking / Tailing start->streaking no_elution Compound Not Eluting start->no_elution low_yield Low Yield start->low_yield sol_solvent Decrease Mobile Phase Polarity poor_sep->sol_solvent sol_gradient Use Gradient Elution poor_sep->sol_gradient sol_packing Repack Column poor_sep->sol_packing streaking->sol_packing sol_load Reduce Sample Load streaking->sol_load sol_dissolve Improve Sample Dissolution (Use minimal DCM) streaking->sol_dissolve sol_polarity_inc Increase Mobile Phase Polarity no_elution->sol_polarity_inc sol_flush Flush with 100% EtOAc or 10% MeOH/DCM no_elution->sol_flush sol_stability Test Compound Stability on Silica (TLC test) no_elution->sol_stability low_yield->sol_flush sol_check_fractions Check All Fractions (Including early ones) low_yield->sol_check_fractions low_yield->sol_stability

Caption: A troubleshooting decision tree for column chromatography.

My compound is not coming off the column.

This can be an alarming situation, but it is often solvable.

  • Q3: I've run many column volumes of my solvent system, but TLC shows my product is still at the top of the column. What's wrong?

    • A3 (Expertise & Experience): This classic issue usually means your mobile phase is not polar enough to displace the compound from the silica gel.[2]

      • Increase Polarity: The solution is to systematically increase the polarity of your eluent.[13] If you are using 10% Ethyl Acetate/Hexane, try increasing to 20%, then 30%, and so on. Monitor the fractions carefully with TLC after each increase.

      • Compound Precipitation: If the compound was dissolved in a stronger solvent for loading and then precipitated upon contact with the non-polar mobile phase at the top of the column, it may not move.[14] A more polar "push" solvent is needed to redissolve it and encourage elution.

      • Decomposition: In rarer cases, the compound may be unstable on silica gel and has decomposed.[11] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has appeared at the baseline.

My final yield is very low.

Losing your valuable product during purification is frustrating. Here are the likely culprits.

  • Q4: After combining and evaporating my fractions, the final mass is much lower than expected. Where did my compound go?

    • A4 (Expertise & Experience): Yield loss can happen at multiple stages of the purification process.

      • Incomplete Elution: The most common reason for low yield is that not all of the compound has been eluted from the column.[15] Always perform a final, high-polarity flush (e.g., with 100% Ethyl Acetate or 5-10% Methanol in DCM) after you believe your product has finished eluting.[14][16] Check this flush by TLC; you may be surprised at how much product was still adsorbed.

      • Overly Broad "Cut" of Fractions: You may have been too conservative when selecting which fractions to combine. Re-check your TLC plates. Sometimes fractions that appear faint contain a significant amount of product.

      • Product Still on Column: The product might still be on the column. As mentioned, flushing with a highly polar solvent system is crucial to recover all material.[14]

      • Decomposition During Workup: Some compounds can decompose during solvent evaporation (rotovapping), especially if heated for too long.[17] This is less common for this specific benzofuran but is always a possibility.

Frequently Asked Questions (FAQs)

This section provides answers to common preparatory questions for setting up your column chromatography experiment.

  • Q5: What is the best starting solvent system for this compound?

    • A5: this compound is moderately polar. An excellent starting point for TLC analysis is a mixture of Ethyl Acetate (EtOAc) and a non-polar solvent like Hexane or Heptane.[12] Begin with a ratio of 20% EtOAc in Hexane and adjust based on the resulting Rf value. The goal is an Rf of 0.25-0.35 for the target compound.[4]

  • Q6: What kind of silica gel should I use?

    • A6: Standard flash-grade silica gel with a particle size of 40-63 µm is ideal for this type of purification. This size provides a good balance between resolution and flow rate.

  • Q7: How do I properly pack a column?

    • A7: The "slurry" method is most reliable.

      • Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.

      • In a separate beaker, mix your silica gel with the initial, least polar mobile phase to create a uniform slurry without any clumps or air bubbles.[10]

      • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

      • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.[18]

      • Add another thin layer of sand on top to protect the silica bed when you add your sample and eluent.

  • Q8: How should I load my sample onto the column?

    • A8: Proper sample loading is critical for sharp bands and good separation.

      • Liquid Loading: Dissolve your crude product in the minimum amount of a suitable solvent (DCM is a good choice).[10][12] Using a pipette, carefully apply the concentrated solution evenly to the top layer of sand.

      • Dry Loading: If your compound is not very soluble, dry loading is preferred. Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of the column. This technique often results in better separation for less soluble compounds.

Recommended Starting Parameters

The table below summarizes the recommended starting conditions for the purification.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel, 40-63 µmStandard for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase (TLC) Start with 20% Ethyl Acetate / 80% HexaneAdjust ratio to achieve an Rf of 0.25-0.35 for the target compound.[4][5]
Sample Loading Dry loading or minimal DCMMinimizes band broadening at the start of the separation.[10]
Silica:Crude Ratio 50:1 (w/w)Provides sufficient resolving power for most separations. Increase to 100:1 for difficult separations.[10]
Elution Strategy Isocratic or Step-GradientUse isocratic if impurities are well-separated. Use a gradient if impurities have a wide range of polarities.[19]

Detailed Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying 1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter).
  • Securely clamp the column in a vertical position in a fume hood.
  • Insert a small cotton plug into the bottom of the column. Add a ~0.5 cm layer of sand.
  • In a beaker, weigh out ~50 g of silica gel (for a 50:1 ratio).
  • Add your starting mobile phase (e.g., 10% EtOAc/Hexane) to the silica gel and stir to form a consistent slurry.
  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure a tightly packed, uniform bed.
  • Once the silica has settled, add a final ~0.5 cm layer of sand on top. Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the 1 g of crude material in the minimum volume of Dichloromethane (~2-3 mL).
  • Carefully apply this solution to the center of the sand layer using a pipette, taking care not to disturb the surface.
  • Open the stopcock and allow the sample to absorb completely into the silica bed.
  • Gently rinse the flask and the sides of the column with a very small amount of the mobile phase and allow this to absorb as well.

3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Begin eluting the column, collecting the solvent in fractions (e.g., 15-20 mL per test tube). Maintain a constant level of solvent above the silica bed at all times.
  • Monitor the separation by spotting alternate fractions onto TLC plates. Visualize the spots using a UV lamp (254 nm).
  • If using a gradient, once the target compound begins to elute, you can maintain the current solvent composition until it is fully off the column, or gradually increase the polarity to speed up the elution of more polar impurities.

4. Product Isolation:

  • Based on the TLC analysis, combine all fractions that contain the pure product.
  • Remove the solvent from the combined fractions using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
  • Obtain the final mass to calculate the yield and confirm purity using analytical techniques (e.g., NMR, LC-MS).

References

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Calgary, Department of Chemistry. Column chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • University of York, Department of Chemistry. Determining a solvent system.
  • Columbia University, Department of Chemistry. TLC to Gradient Chromatography Separation Simulator (Column Volumes).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • National Center for Biotechnology Information. (2022, June 6). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash....
  • MilliporeSigma. Affinity Chromatography Troubleshooting.
  • Biotage. (2023, January 26). The three reasons you should be using step gradients for flash column chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Reddit. (2017, May 25). Always end up with terrible yield after columns. Why?.
  • Chromatography Forum. (2007, June 21). loss of compound during HPLC purification.
  • Quora. (2017, November 29). Column Chromatography is capable of yielding extremely pure substances. What accounts for this?.
  • ECHEMI. Flash Column Chromatography Problem - nothing eluting.
  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.
  • Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks?.
  • Benchchem. Methyl 4-chloro-1-benzofuran-3-carboxylate.
  • Journal of the Chemical Society of Pakistan. (2025, February 17). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction.
  • Google Patents. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Indian Journal of Chemistry, Section B. (2021, May).

Sources

Solving solubility issues with Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Methyl 4-chloro-1-benzofuran-2-carboxylate

Executive Technical Summary

This compound is a lipophilic heterocyclic ester commonly used as a scaffold in medicinal chemistry for antimicrobial and anticancer research. Its rigid benzofuran core and halogen substitution contribute to high crystal lattice energy and significant lipophilicity (Predicted LogP ~3.5–4.5), resulting in poor aqueous solubility and a high tendency for precipitation (crash-out) upon dilution into biological media.[1]

This guide addresses the three critical failure modes associated with this compound:

  • Incomplete Dissolution: Failure to solubilize the solid in organic stock solvents.

  • Aqueous Crash-Out: Precipitation when spiking organic stocks into aqueous buffers.

  • Chemical Instability: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-chloro-1-benzofuran-2-carboxylic acid).

Critical Solubility Data & Solvent Compatibility

The following data summarizes the solubility profile based on structural analogs and physicochemical principles of halogenated benzofurans.

Solvent SystemSolubility RatingMax Conc. (Est.)[2][3][4][5]Usage Context
DMSO (Dimethyl Sulfoxide) Excellent >50 mMPrimary stock solution.[1]
DMF (Dimethylformamide) Good >30 mMAlternative if DMSO interferes with assay.[1]
Ethanol (100%) Moderate 10–20 mMUse for evaporation protocols; volatile.
PBS / Water (pH 7.4) Poor <10 µMDo not dissolve directly. Requires co-solvents.
PEG 400 Good ~10 mMKey excipient for in vivo formulation.

Expert Insight: The 4-chloro substituent increases lipophilicity compared to the unsubstituted parent. Always visually inspect stock solutions for "schlieren" lines (swirling patterns) or micro-precipitates using a strong backlight before use.[1]

Troubleshooting Guide (FAQ Format)
Issue 1: "My compound precipitates immediately when added to cell culture media."

Diagnosis: This is "Solvent Shock." Adding a high-concentration DMSO stock directly to aqueous media creates a local environment where the solvent concentration drops rapidly, forcing the lipophilic compound out of solution before it can disperse.[1]

Solution: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well. Instead, use an intermediate dilution step.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into a compatible co-solvent (e.g., Ethanol or pure PEG400) or a 50% DMSO/Water mix.[1]

  • Final Step: Dilute this intermediate into your media. This ensures the compound is already partially solvated by water-miscible carriers before hitting the bulk aqueous phase.

Issue 2: "I see variability in my IC50 values between batches."

Diagnosis: This often indicates Micro-Precipitation or Hydrolysis .

  • Micro-Precipitation: The compound forms invisible colloidal aggregates that are not bioavailable, effectively lowering the actual concentration.[1]

  • Hydrolysis: The methyl ester is cleaving to the carboxylic acid, which may have different potency or permeability.[1]

Solution:

  • Verify State: Perform a dynamic light scattering (DLS) check or a simple turbidity check (absorbance at 600 nm) to detect aggregates.[1]

  • Check pH: Ensure your buffer is not > pH 8.0, as basic conditions accelerate ester hydrolysis.[1]

  • Fresh Stocks: Do not store aqueous dilutions. Prepare fresh immediately before the assay.

Issue 3: "How do I formulate this for in vivo (IP/IV) administration?"

Diagnosis: Pure DMSO is toxic; pure water is impossible. You need a vehicle that stabilizes the hydrophobic molecule.

Recommended Vehicle Formulation:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Stabilizer)[1]

  • 5% Tween 80 (Surfactant to prevent aggregation)[1]

  • 50% Saline (Diluent)[1]

Protocol: Dissolve compound in DMSO first. Add PEG 400 and vortex. Add Tween 80. Finally, add Saline slowly with continuous vortexing. If it turns cloudy, sonicate at 37°C.[1]

Technical Workflows (Visualized)
Diagram 1: Solubility Optimization Decision Tree

This workflow guides you through selecting the correct solvent system based on your experimental constraints.

SolubilityOptimization Start Start: Solid Compound CheckDMSO Dissolve in DMSO (20-50 mM) Start->CheckDMSO VisualCheck Visual Inspection: Clear Solution? CheckDMSO->VisualCheck YesClear Proceed to Dilution VisualCheck->YesClear Yes NoCloudy Sonicate (40°C, 10 min) VisualCheck->NoCloudy No AqueousStep Dilute into Aqueous Media YesClear->AqueousStep CheckCloudy Still Cloudy? NoCloudy->CheckCloudy CheckCloudy->YesClear No SwitchSolvent Switch to DMF or Reduce Concentration CheckCloudy->SwitchSolvent Yes PrecipCheck Precipitation Observed? AqueousStep->PrecipCheck Success Ready for Assay PrecipCheck->Success No Fail Use Intermediate Dilution (Stepwise) PrecipCheck->Fail Yes Fail->AqueousStep Retry

Caption: Decision tree for troubleshooting dissolution and precipitation issues during stock preparation and assay dilution.

Diagram 2: Chemical Stability & Degradation Pathway

Understanding the hydrolysis risk is vital for storage and handling.

HydrolysisPathway Ester This compound (Active Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O / OH- Conditions High pH (>8.0) Esterases (in vivo) Long-term Aqueous Storage Conditions->Intermediate Acid 4-Chloro-1-benzofuran-2-carboxylic Acid (Hydrolysis Product) Intermediate->Acid Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Hydrolysis pathway of the methyl ester to the carboxylic acid, accelerated by basic pH and biological enzymes.

Detailed Experimental Protocols
Protocol A: Kinetic Solubility Assay (Turbidimetric)

Use this to determine the maximum concentration usable in your specific assay buffer.

  • Preparation: Prepare a 20 mM stock solution in DMSO.

  • Plate Setup: Use a 96-well clear UV-transparent plate.

  • Dilution Series:

    • Add 196 µL of your assay buffer (e.g., PBS) to columns 1-11.[1]

    • Add 200 µL of PBS to column 12 (Blank).

    • Spike 4 µL of DMSO stock into column 1 (Final Conc: 400 µM, 2% DMSO). Mix well.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation: Seal plate and incubate at room temperature for 2 hours (shaking).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "Solubility Limit" is the concentration where Absorbance > (Blank + 3*SD).

Protocol B: Preparation of 10 mM Stock Solution

Target Volume: 1 mL

  • Calculate Mass:

    • Molecular Weight (MW) ≈ 210.61 g/mol (Verify exact MW on your CoA).[1]

    • Target: 10 µmol in 1 mL.

    • Mass = 10 µmol × 210.61 µg/µmol = 2106.1 µg = 2.1 mg .

  • Weighing: Weigh ~2.1 mg of solid into a glass vial (avoid plastic if possible to prevent sticking). Record exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required:

    
    .
    
  • Dissolution: Add DMSO. Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into small amber vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

References
  • BenchChem. Methyl 4-chloro-1-benzofuran-3-carboxylate Properties and Scaffold Applications. (Benzofuran scaffold solubility and synthesis data).

  • PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives.[4][6] (Physicochemical properties, LogP, and hydrolysis risks).[1]

  • Journal of Chemical and Pharmaceutical Research. Hydrolysis of methyl esters in heterocyclic systems. (Mechanisms of ester instability in aqueous media).

  • National Institutes of Health (NIH). Solubility enhancement of lipophilic compounds using surfactant micelles. (Formulation strategies for benzofurans).

Sources

Technical Support Center: Optimizing Cyclization Conditions for 4-Chlorobenzofuran Formation

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of 4-chlorobenzofuran and related structures. The formation of the benzofuran ring via intramolecular cyclization is a powerful transformation, but it is often sensitive to subtle changes in reaction conditions. This document provides practical, experience-driven advice to help you navigate common challenges and optimize your synthetic route. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and achieve consistent, high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of 4-chlorobenzofuran.

Q1: What are the primary catalytic systems for intramolecular cyclization to form 4-chlorobenzofuran?

The two most prevalent and effective catalytic systems for this transformation are based on palladium and copper.

  • Palladium-Catalyzed Systems: These typically involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a phosphine ligand (e.g., XPhos, P(t-Bu)₃).[1][2] This approach, analogous to Buchwald-Hartwig C-O coupling, is often highly efficient and tolerates a wide range of functional groups.

  • Copper-Catalyzed Systems: Copper(I) salts, particularly copper(I) iodide (CuI), are frequently used, often in combination with a ligand like L-proline or 1,10-phenanthroline.[1][3] This method, a modern variation of the Ullmann condensation, can be more cost-effective than palladium but may require harsher reaction conditions, such as higher temperatures.[1]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yield is the most common issue. Before undertaking a complex optimization, verify these critical factors:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst and lead to undesired side reactions.

  • Reagent Purity: Use anhydrous solvents and ensure the purity of your starting material and base. Water can hydrolyze reagents and poison the catalyst.

  • Base Strength and Solubility: The choice of base is critical. Insoluble inorganic bases like K₂CO₃ are common, but sometimes a stronger, more soluble base like Cs₂CO₃ or an organic base is required to facilitate the reaction.[4]

  • Catalyst Activity: If possible, use a freshly opened bottle of catalyst or a sample from a reliable batch. Palladium and copper catalysts can degrade over time.

Q3: I'm observing significant formation of a de-chlorinated side product. What is the likely cause and solution?

The formation of benzofuran (without the chloro-substituent) points towards a hydrodehalogenation side reaction. This is often promoted by:

  • Excessively High Temperatures: Running the reaction at the upper end of the temperature range (e.g., >120 °C) for extended periods can promote this pathway. Try reducing the temperature by 10-20 °C.

  • Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source. Ensure all reagents and solvents are scrupulously dried.

  • Ligand Choice (for Pd-catalysis): Some phosphine ligands are more prone to promoting reductive elimination pathways. If this is a persistent issue, screening alternative ligands may be necessary.

Q4: How do I choose between a palladium and a copper catalyst for my specific synthesis?

The choice depends on your substrate, budget, and scalability requirements.

  • Choose Palladium when: You have sensitive functional groups on your molecule, require milder reaction conditions (e.g., 80-110 °C), or are in the early stages of discovery chemistry where broad substrate scope is valuable.[1]

  • Choose Copper when: Cost is a major driver, you are working on a larger scale, or your substrate is robust enough to handle higher temperatures (e.g., 120-150 °C).[1] Copper-catalyzed reactions can sometimes be simpler to set up as they may not require specialized, air-sensitive ligands.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for specific experimental failures.

Problem: Incomplete Conversion or Stalled Reaction

You monitor your reaction by TLC or GC-MS and observe a significant amount of starting material remaining even after the expected reaction time.

start Problem: Low Conversion check_temp Is Temperature Optimal? start->check_temp check_base Is the Base Effective? start->check_base check_catalyst Is the Catalyst/Ligand System Active? start->check_catalyst check_solvent Is the Solvent Appropriate? start->check_solvent sol_temp Action: Increase temperature in 10°C increments. Monitor for side products. check_temp->sol_temp No sol_base Action: Screen alternative bases. (e.g., K2CO3 -> Cs2CO3 -> K3PO4) check_base->sol_base No sol_catalyst Action: Use fresh catalyst/ligand. Increase catalyst loading (e.g., 2% -> 5%). Screen different ligands. check_catalyst->sol_catalyst No sol_solvent Action: Switch to a higher boiling or more polar solvent (e.g., Toluene -> Dioxane -> DMF). check_solvent->sol_solvent No

Caption: Troubleshooting flowchart for low reaction conversion.

Potential Cause 1: Insufficient Thermal Energy

  • Causality: The intramolecular cyclization has an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of reaction will be impractically slow. Different catalyst systems have different optimal temperature ranges.[5]

  • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely for the appearance of new, unidentified spots on the TLC plate, which could indicate decomposition or side product formation. A reaction that is clean but slow at 80 °C may proceed efficiently at 100 °C.[6]

Potential Cause 2: Ineffective Base

  • Causality: The base is required to deprotonate the phenolic precursor, generating the nucleophilic phenoxide that initiates the cyclization. The effectiveness of a base depends on its strength (pKa), solubility in the reaction solvent, and the steric environment of the substrate. An insoluble base like potassium carbonate (K₂CO₃) may have insufficient interaction with the substrate.[1][7]

  • Solution: If using K₂CO₃, consider switching to cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in many organic solvents and the larger cation can lead to a more "naked" and reactive anion, often accelerating the reaction.[4] For particularly challenging substrates, a stronger base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may be required.[1]

Potential Cause 3: Deactivated Catalyst or Inappropriate Ligand

  • Causality: The catalyst (e.g., Palladium) is the heart of the reaction. It can be deactivated by oxygen or impurities. Furthermore, the ligand is not just a spectator; it modulates the electronic properties and steric environment of the metal center, directly impacting its catalytic activity. An incorrect ligand can prevent the catalytic cycle from proceeding efficiently.[8]

  • Solution:

    • Use Fresh Reagents: Always use a fresh, active catalyst and ligand.

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can often overcome activity issues in small-scale synthesis.

    • Screen Ligands: For palladium-catalyzed reactions, if a monodentate ligand like P(t-Bu)₃ is failing, consider a bidentate ligand or a more electron-rich Buchwald-type ligand like XPhos.[1]

Problem: Formation of Dimerization or Polymerization Side Products

You observe high molecular weight impurities in your crude product, suggesting that intermolecular reactions are competing with the desired intramolecular cyclization.

Potential Cause 1: High Concentration

  • Causality: Intramolecular reactions are kinetically favored at low concentrations (pseudo-dilution), as the reactive ends of a single molecule are more likely to find each other than to find another molecule. At high concentrations, the probability of intermolecular reactions increases, leading to dimers and polymers.

  • Solution: Reduce the reaction concentration. A typical starting point is 0.1 M. If dimerization is observed, try reducing the concentration to 0.05 M or 0.01 M. While this may slow the reaction rate, it will significantly favor the desired intramolecular pathway.

Potential Cause 2: Inappropriate Solvent

  • Causality: The solvent must fully solubilize the starting material and the key intermediates. If the phenoxide intermediate, for example, has poor solubility, it may precipitate or aggregate, favoring intermolecular reactions.

  • Solution: Choose a solvent that provides good solubility at the reaction temperature. For polar intermediates, a more polar solvent like DMF, DMSO, or Dioxane may be superior to a nonpolar solvent like Toluene, even if it requires adjusting the reaction temperature.[9]

Section 3: Reference Experimental Protocol

This section provides a robust, well-referenced starting point for a palladium-catalyzed intramolecular cyclization.

Palladium-Catalyzed Synthesis of 4-Chlorobenzofuran

This protocol is adapted from established methodologies for C-O bond formation.[1][4]

Reaction Scheme: (o-halophenol precursor) ---[Pd Catalyst, Ligand, Base, Solvent, Heat]---> 4-Chlorobenzofuran

Materials & Reagents:

  • Precursor (e.g., 2-bromo-5-chlorophenol derivative with an appropriate side chain) (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Experimental Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification a Add solids: Precursor, Cs2CO3, Pd2(dba)3, XPhos to oven-dried flask b Evacuate & backfill with Argon (3x) a->b c Add anhydrous Toluene via syringe b->c d Heat to 100-110 °C with vigorous stirring c->d e Monitor by TLC/GC-MS (6-24 hours) d->e f Cool to RT Dilute with Ethyl Acetate e->f g Filter through Celite f->g h Wash with H2O & Brine g->h i Dry (Na2SO4), Filter, Concentrate h->i j Purify via Column Chromatography i->j

Caption: Standard workflow for palladium-catalyzed cyclization.

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask, add the phenolic precursor (1.0 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inerting: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 4-chlorobenzofuran product.

Quantitative Data: Comparison of Reaction Conditions

The following table summarizes typical conditions for benzofuran synthesis, illustrating the interplay between different parameters.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24Excellent functional group tolerance.[1]
Pd(OAc)₂ / PPh₃K₂CO₃Benzene11012Requires higher temperatures; may need inert atmosphere.[10]
CuI / L-prolineK₂CO₃DMSO120-15024-48Cost-effective but requires high temperatures.[1]
FeCl₃ / CuI (ppm)Cs₂CO₃DMF130>48Iron can mediate halogenation, followed by copper-catalyzed cyclization.[3][4]

References

  • Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. (2025). Benchchem.
  • Benzofuran, 4-chloro- (CAS 257864-14-5). LookChem.
  • Preparation of benzofurans and use thereof as synthetic intermediates. (2013).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • (4-Chlorobenzoyl)benzofuran synthesis. ChemicalBook.
  • Building Molecular Masterpieces: The Catalytic Duo Revolutionizing Benzofuran Synthesis. Benchchem.
  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper C
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • The effect of conditions on cyclization. (2022).
  • Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. (1991). PubMed.
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2019).

Sources

Minimizing side reactions in Methyl 4-chloro-1-benzofuran-2-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-4CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit[1]

Executive Summary: The Substrate Risk Profile

You are attempting to functionalize Methyl 4-chloro-1-benzofuran-2-carboxylate . This scaffold presents a classic "Push-Pull" conflict in organic synthesis:

  • The "Pull" (Ester Instability): The C2-methyl ester is electron-deficient and highly susceptible to hydrolysis (saponification) under the basic conditions required for cross-coupling.

  • The "Push" (Chloride Inertness): The C4-chlorine is an unactivated aryl chloride. Unlike bromides or iodides, the C-Cl bond energy (~96 kcal/mol) is significantly higher, requiring electron-rich ligands and elevated temperatures—conditions that unfortunately accelerate ester destruction.[1]

This guide provides a self-validating workflow to decouple these issues, prioritizing anhydrous cross-coupling to preserve the ester while using Buchwald-generation ligands to activate the chloride.

Critical Decision Tree: Reaction Conditions

Before starting, use this logic flow to select your solvent/base system.[1]

ReactionLogic Start Select Coupling Strategy BaseQ Is the Boronic Acid Protodeboronation Prone? Start->BaseQ Anhydrous Protocol A: Anhydrous (Recommended) BaseQ->Anhydrous Yes (2-Heteroaryl, Polyfluorinated) Aqueous Protocol B: Aqueous/Biphasic (High Risk for Ester) BaseQ->Aqueous No (Simple Aryl) LigandSelect Ligand Selection: Must use XPhos or SPhos Anhydrous->LigandSelect Use 1,4-Dioxane/H2O (10:1)\nBase: K3PO4 (Mild) Use 1,4-Dioxane/H2O (10:1) Base: K3PO4 (Mild) Aqueous->Use 1,4-Dioxane/H2O (10:1)\nBase: K3PO4 (Mild) BaseSelect Base: Cs2CO3 or K3PO4 (Avoid NaOH/KOH) LigandSelect->BaseSelect

Figure 1: Decision matrix for selecting reaction conditions based on boronic acid stability and ester sensitivity.

Protocol A: The "Gold Standard" (Anhydrous Suzuki Coupling)

Objective: Functionalize C4-Cl without hydrolyzing the C2-Ester. Mechanism: Uses XPhos (bulky, electron-rich) to facilitate oxidative addition into the difficult C-Cl bond, while Cs₂CO₃ in Toluene excludes water to prevent saponification.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleSelection Logic
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.2 - 1.5NucleophileExcess accounts for minor protodeboronation.[1]
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorSource of Pd(0) in situ.[1]
XPhos 0.04 (4 mol%)LigandCrucial: Promotes oxidative addition into C-Cl bond [1].[1]
Cs₂CO₃ 2.0 - 3.0BaseAnhydrous base; solubility in toluene is low but sufficient at 100°C.
Toluene 0.1 MSolventNon-polar, high boiling point, water-immiscible.[1]
Step-by-Step Workflow
  • Drying: Flame-dry a resealable reaction vial or Schlenk tube under vacuum. Backfill with Argon.

    • Why: Even trace moisture can initiate hydrolysis at 100°C.

  • Charging: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvation: Add anhydrous Toluene (concentration 0.1 M).

  • Degassing: Sparge with Argon for 10 minutes (bubbling gas directly into solvent).

    • Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling and stalled reactions.[1]

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Monitoring (Self-Validation):

    • TLC: Elute in 10% EtOAc/Hexanes. Look for the disappearance of the starting material (SM).

    • UV Check: The product usually has a different fluorescence (blue/green) compared to the SM (often dark/purple under 254nm).

    • NMR Diagnostic: If checking crude, ensure the methyl ester singlet (~3.9 ppm) is intact.[1] If it shifts or disappears, hydrolysis occurred.[1]

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Ester Hydrolysis (Saponification)
  • Symptom: Appearance of a polar spot on the baseline of TLC (Carboxylic acid) or loss of the methyl singlet in NMR.

  • Root Cause: Hydroxide ions attacking the carbonyl. This happens if you use NaOH, KOH, or wet solvents.[1]

  • Solution:

    • Switch to Protocol A (Anhydrous).[1]

    • If using aqueous conditions (Protocol B), switch base to K₃PO₄ (Potassium Phosphate Tribasic).[1] It is less nucleophilic than hydroxide/carbonate.

    • Use t-BuOH or 1,4-Dioxane as co-solvents to suppress water activity.[1]

Issue 2: Stalled Reaction (Unreacted Chloride)
  • Symptom: Starting material remains after 24 hours.

  • Root Cause: The C4-Cl bond is too strong for standard ligands (like PPh₃) to break.[1]

  • Solution:

    • Ligand Upgrade: Switch to XPhos , SPhos , or RuPhos .[1] These Buchwald ligands create a monolithic Pd-L species that is highly active [2].

    • Precatalysts: Use XPhos Pd G4 precatalyst instead of mixing Pd(OAc)₂ + Ligand.[1] This ensures the correct Pd:L ratio and faster initiation.

Issue 3: Protodehalogenation (Loss of Cl)
  • Symptom: Formation of Methyl 1-benzofuran-2-carboxylate (Cl replaced by H).[1]

  • Root Cause: This is a reduction pathway often caused by alcoholic solvents (acting as hydride sources) or excessive heat.[1]

  • Solution:

    • Avoid Ethanol/Methanol. Use Toluene or THF.

    • Reduce temperature to 80°C and increase catalyst loading to compensate.

Visualizing the Failure Pathways

Understanding where the reaction fails is key to fixing it.

SideReactions cluster_main Desired Pathway cluster_side Side Reactions SM SM: 4-Cl-Benzofuran-Ester OxAdd Oxidative Addition (Rate Limiting Step) SM->OxAdd Pd/XPhos Hydrolysis Hydrolysis (Acid Byproduct) SM->Hydrolysis OH- / H2O (Base Attack) Prod Product: 4-Aryl-Ester OxAdd->Prod Boronic Acid Transmetallation Reduction Protodehalogenation (Des-Chloro Byproduct) OxAdd->Reduction Alcohol Solvent (Hydride Source) Dead End\n(Cannot Couple) Dead End (Cannot Couple) Hydrolysis->Dead End\n(Cannot Couple)

Figure 2: Mechanistic pathways showing the competition between desired coupling, hydrolysis, and reduction.[1]

FAQ: Frequently Asked Questions

Q: Can I use Pd(dppf)Cl₂ for this reaction? A: Yes, but with caveats. Pd(dppf)Cl₂ is excellent for aryl bromides.[1] For aryl chlorides on a benzofuran core, it may be sluggish.[1] If you must use it, raise the temperature to 110°C and use Toluene/Water (10:[1]1) with K₃PO₄, but monitor the ester closely [3].[1]

Q: My product is streaking on the silica column. How do I fix this? A: Benzofuran esters can be slightly acidic or interact with silanols.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes.[1] This neutralizes the acidic sites on the silica.

  • Eluent: Use Hexanes/EtOAc. Avoid DCM/MeOH if possible, as MeOH can induce transesterification on the column if traces of acid/base are present.

Q: Why not hydrolyze the ester first, couple, and then re-esterify? A: You can, but it adds two steps (hydrolysis -> coupling -> esterification).[1] Furthermore, the free carboxylic acid can poison the Palladium catalyst by binding to the metal center, requiring higher catalyst loadings. It is more efficient to couple the ester directly using anhydrous conditions.

References

  • Buchwald, S. L., et al. (2005).[1] "Ligands for Palladium-Catalyzed C-N and C-C Bond Formation." Sigma-Aldrich ChemFiles. (Discusses the specific utility of XPhos for aryl chlorides).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on base selection and mechanism).

  • Yoneda Labs. (2025).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Detailed troubleshooting for protodeboronation and ester stability).

  • Organic Chemistry Portal. (2024).[1] "Suzuki Coupling - Reaction Conditions and Catalysts." (Database of specific conditions for chlorinated heterocycles).

Sources

Technical Support Center: Solvent Selection for Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-BF-4CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Recrystallization Solvents for Halogenated Benzofuran Esters[1]

Executive Summary

Recrystallizing Methyl 4-chloro-1-benzofuran-2-carboxylate presents a specific challenge: balancing the lipophilicity introduced by the 4-chloro substituent against the polarity of the ester and benzofuran core. Unlike simple aromatics, this molecule has a tendency to "oil out" (liquid-liquid phase separation) if the solvent system is too polar or if the cooling ramp is too aggressive.

This guide provides a tiered solvent selection strategy, validated protocols, and troubleshooting steps designed to maximize purity and yield.

Part 1: Solvent Selection Strategy

The Physicochemical Logic

The 4-chloro substituent deactivates the aromatic ring and increases lipophilicity compared to the parent benzofuran.

  • The Ester Handle: Provides hydrogen-bond acceptance, making alcohols viable solvents.[1]

  • The 4-Cl & Benzofuran Core: Requires non-polar interactions (Van der Waals) for dissolution.[1]

Recommendation: Do not rely on a single solvent immediately.[1][2] Use the Polarity-Lipophilicity Balance (PLB) approach.[1]

Solvent Tier Matrix
TierSolvent SystemRoleMechanism of ActionRecommended For
1 Ethanol (95% or Absolute) Primary CandidateHigh temperature coefficient of solubility.[1] The ester dissolves hot; the chloro-core crystallizes upon cooling.[1]Initial trials; Removal of polar impurities (salts).[3]
2 Methanol / Water Binary System"Anti-solvent" effect.[1] Water forces the hydrophobic chloro-benzofuran out of solution.If yield is low in pure alcohols; highly polar impurities.
3 Ethyl Acetate / Heptane Non-Polar AlternativeClassic Normal Phase behavior.[1] EtOAc dissolves the compound; Heptane reduces solubility limit.[1]If the compound "oils out" in alcohols; Removal of very non-polar side products.
4 Acetonitrile High-Polarity AproticSteep solubility curve for polar aromatics.[1]High Purity Requirements. Often yields better crystal morphology than alcohols.

Part 2: Visualizing the Workflow

Decision Logic for Solvent Screening

Before scaling up, perform this logic check to select the optimal solvent.

SolventSelection Start Start: 100mg Sample TestEtOH Test 1: Boiling Ethanol (1 mL) Start->TestEtOH DissolvesHot Dissolves Hot? TestEtOH->DissolvesHot CrystalsCool Crystals on Cooling? DissolvesHot->CrystalsCool Yes TestBinary Test 3: EtOAc + Heptane DissolvesHot->TestBinary No (Too Insoluble) GoodSolvent Primary Candidate: Ethanol CrystalsCool->GoodSolvent Yes (White Needles) AddWater Add Water (Anti-solvent) dropwise CrystalsCool->AddWater No (Stays in Solution) TestMeCN Test 2: Boiling Acetonitrile TestBinary->GoodSolvent Success AddWater->TestMeCN Oils Out

Figure 1: Decision tree for rapid solvent screening.[1] Blue nodes indicate action steps; Green indicates success.

Part 3: Detailed Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Routine purification of >95% crude material.

  • Preparation: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If not dissolved, add Ethanol in 1 mL portions until clear. Do not exceed 15 mL total.

  • Hot Filtration (Critical): If insoluble particles (likely inorganic salts from synthesis) remain, filter the hot solution through a pre-warmed glass funnel/fluted paper.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (place flask on a wood block or cork ring, not cold metal).

  • Crystallization: Once at RT, transfer to an ice-water bath (0-4°C) for 30 minutes.

  • Isolation: Filter via Buchner funnel. Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Vacuum dry at 40°C.

Protocol B: The Binary System (EtOAc / Heptane)

Best for: Material that oils out in alcohols or contains significant tarry impurities.

  • Dissolution: Dissolve 1.0 g of crude in the minimum amount of boiling Ethyl Acetate (approx. 2-3 mL).

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.[1]

  • The Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Back-Off: Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Cooling: Remove from heat. Cover the flask with foil (to slow cooling).

    • Note: Slow cooling is essential here to prevent the formation of an amorphous oil.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Cause: The temperature dropped too fast, or the solvent polarity is too distinct from the solute (Liquid-Liquid Phase Separation). Fix:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Change Solvent: Switch from Ethanol/Water to Acetonitrile or EtOAc/Heptane . The 4-chloro group makes the molecule greasy; water often exacerbates oiling.[1]

Q2: The yield is very low (<50%). Where is my compound?

Cause: The compound is too soluble in the cold solvent (likely if using pure EtOAc or Acetone). Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop."

  • Switch to a binary system (Protocol B) to force precipitation.

Q3: The crystals are colored (Yellow/Brown), but the product should be white.

Cause: Carryover of phenolic impurities or oxidized salicylaldehyde starting material. Fix:

  • Activated Carbon: During the hot dissolution step (Protocol A, Step 2), add 5% w/w activated charcoal. Stir for 5 minutes, then perform the Hot Filtration step rigorously.

Part 5: Process Flow Visualization

RecrystallizationProcess cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation Step1 Crude Solid + Hot Solvent Step2 Reflux Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 Step4 Carbon Treat (Optional for Color) Step2->Step4 If Colored Step5 Slow Cooling (RT -> 0°C) Step3->Step5 Step4->Step3 Step6 Filtration & Cold Wash Step5->Step6 Step7 Pure Crystal Step6->Step7

Figure 2: End-to-end workflow for the purification of benzofuran esters.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for general recrystallization techniques of aromatic esters).

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect, 7(16). (Describes synthesis and purification of analogous benzofuran derivatives).

  • Sanofi. (2013).[1] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (Authoritative guide on solvent safety and industrial selection).

  • PubChem. Compound Summary for Ethyl 5-chlorobenzofuran-2-carboxylate (Analogous structure solubility data). National Library of Medicine.[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-chloro-1-benzofuran-2-carboxylate, a substituted benzofuran derivative of significant interest in synthetic chemistry. Through a comparative approach with structurally related analogs, this document aims to equip researchers with the necessary insights for accurate spectral interpretation and structural verification.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The key to accurate interpretation lies in understanding the electronic effects of the substituents—the chloro group at the 4-position and the methyl carboxylate group at the 2-position—on the chemical shifts and coupling constants of the protons.

The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons on the benzofuran core and the protons of the methyl ester group.[1] The electron-withdrawing nature of the chloro and carboxylate groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzofuran.

Predicted Proton NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.5 - 7.7Singlet (s)N/A
H-5~7.4 - 7.6Doublet (d)~8.0 - 9.0
H-6~7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)~7.0 - 8.0
H-7~7.6 - 7.8Doublet (d)~7.0 - 8.0
-OCH₃~3.9 - 4.1Singlet (s)N/A

Comparative Spectral Analysis

To better understand the spectral features of this compound, a comparison with structurally similar molecules is invaluable. Here, we consider Methyl 1-benzofuran-2-carboxylate and Methyl 4-chlorobenzoate.

Methyl 1-benzofuran-2-carboxylate

This compound lacks the chloro substituent at the 4-position. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the benzofuran protons without the influence of the halogen. The aromatic protons in this molecule typically appear in a more compressed region compared to the 4-chloro derivative, as the strong electron-withdrawing effect of chlorine is absent.

Methyl 4-chlorobenzoate

This molecule allows for the isolated observation of the effect of a 4-chloro substituent on a benzene ring, in the presence of a methyl ester. The two aromatic protons ortho to the ester group will be shifted downfield, and the two protons ortho to the chloro group will also experience a downfield shift, though typically to a lesser extent.

Comparative ¹H NMR Data Summary:

CompoundH-3 (ppm)Aromatic Protons (ppm)-OCH₃ (ppm)
This compound ~7.5 - 7.7 ~7.2 - 7.8 ~3.9 - 4.1
Methyl 1-benzofuran-2-carboxylate[2]~7.5~7.3 - 7.7~3.9
Methyl 4-chlorobenzoate[3]N/A7.94 (d), 7.37 (d)3.87

This comparison highlights how the introduction of the chloro group at the 4-position in the benzofuran system influences the chemical shifts of the adjacent protons, providing a key diagnostic tool for structural confirmation.

Visualizing Structural Influences on ¹H NMR Spectra

The following diagram illustrates the key structural features and their expected impact on the proton chemical shifts.

G cluster_0 This compound cluster_1 ¹H NMR Spectral Features mol1 Structure mol1_img h3 H-3 h5 H-5 h6 H-6 h7 H-7 och3 -OCH3 h3_spec H-3: Singlet ~7.5-7.7 ppm h3->h3_spec Deshielded by carboxylate & furan ring h5_spec H-5: Doublet ~7.4-7.6 ppm h5->h5_spec Deshielded by Cl Coupled to H-6 h6_spec H-6: Triplet/dd ~7.2-7.4 ppm h6->h6_spec Coupled to H-5 & H-7 h7_spec H-7: Doublet ~7.6-7.8 ppm h7->h7_spec Deshielded by O-atom Coupled to H-6 och3_spec -OCH3: Singlet ~3.9-4.1 ppm och3->och3_spec Deshielded by carboxylate spec Expected Spectrum

Caption: Structural correlation to the ¹H NMR spectrum of this compound.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum suitable for unambiguous structural elucidation, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[4] For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Highly concentrated samples can lead to peak broadening.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to ensure sample homogeneity.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient for routine ¹H NMR.

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) may be necessary.

  • Number of Scans (NS): A minimum of 8 or 16 scans is recommended to improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts in organic molecules.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. Poor shimming is a common cause of broad peaks.[6]

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate all signals to determine the relative ratios of the different types of protons.[7]

  • Peak Picking: Identify the chemical shift of each peak.

Troubleshooting Common NMR Issues

  • Broad Peaks: Can be caused by poor shimming, high sample concentration, or the presence of paramagnetic impurities.[6]

  • Unexpected Peaks: Often arise from residual solvents (e.g., ethyl acetate, dichloromethane) or water.[5][6][8] Consulting tables of common solvent impurities is recommended for identification.[5][8]

  • Overlapping Aromatic Signals: If the aromatic region is complex and signals overlap, consider using a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts or employ two-dimensional (2D) NMR techniques like COSY for unambiguous assignment.[6]

By following this comprehensive guide, researchers can confidently acquire, interpret, and compare the ¹H NMR spectrum of this compound and related compounds, ensuring the structural integrity of their synthesized molecules.

References

  • Bhaskar, V. H., & Yadav, V. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 769-775. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information for "A mild and efficient method for the synthesis of esters from alcohols using HBr and H2O2". Available from: [Link]

  • Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 17(28), 6814-6818. Available from: [Link]

  • Nawrocka, W., & Sztuba, B. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. Available from: [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6485-6493. Available from: [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

  • Kumar, S., & Singh, S. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(2), 645-653. Available from: [Link]

  • LibreTexts Chemistry. (2021, December 15). Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Research in Applied Sciences and Technology, 28(1), 1-6. Available from: [Link]

  • Kamble, V., Habade, B. M., & Agasimundin, Y. S. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 21(4), 331-334. Available from: [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1-BENZOFURAN-2-Kamble-Habade/3b1238d2a3f789d3809e5b8712e5c6a1e9c8f0c1]([Link]

Sources

13C NMR chemical shifts of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the . It is designed for medicinal chemists and structural biologists requiring precise spectral assignment for this specific scaffold, which is a frequent pharmacophore in drug discovery.[1]

Executive Summary: The Structural Context

Methyl 4-chloro-1-benzofuran-2-carboxylate represents a halogenated derivative of the benzofuran core. In 13C NMR spectroscopy, the introduction of a chlorine atom at the C4 position induces specific, predictable perturbations (Substituent Chemical Shifts or SCS) relative to the unsubstituted parent compound.

  • Core Challenge: Distinguishing the regioisomeric effect of the chlorine atom (C4 vs. C5/C6/C7) and resolving the overlap between the electron-rich C3 and C7 carbons.

  • Diagnostic Key: The C4 carbon (ipso to Chlorine) will appear as a quaternary signal significantly deshielded compared to the parent, while the C3 and C5 carbons will experience shielding effects due to the ortho positioning.

Chemical Structure & Carbon Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzofuran ring system:

  • Position 1: Oxygen atom.

  • Position 2: Furan ring carbon attached to the carboxylate.[2]

  • Position 3: Furan ring

    
    -carbon.
    
  • Position 3a: Bridgehead carbon (quaternary).

  • Position 4: Benzene ring carbon (substituted with Cl).[3]

  • Position 5, 6, 7: Remaining benzene ring carbons.[1]

  • Position 7a: Bridgehead carbon (quaternary, attached to Oxygen).[1]

Comparative Data Analysis

The following tables present the baseline experimental data for the parent compound (Methyl benzofuran-2-carboxylate) and the calculated/predicted shifts for the 4-chloro derivative based on established Substituent Chemical Shift (SCS) theory.

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)
Carbon PositionCarbon TypeParent Compound (Exp.)*4-Chloro Derivative (Calc.)**Shift (Δδ)Assignment Logic
C=O[1] (Ester) Quaternary159.9159.8 -0.1Remote from substitution.
C7a Quaternary155.8156.5 +0.7Meta to Cl; slight deshielding.
C2 Quaternary146.1146.0 -0.1Remote; minimal effect.
C4 Quaternary (C-Cl)122.5 (CH)128.5 +6.0 Ipso effect: Strong deshielding; becomes quaternary.
C6 CH127.5128.5 +1.0Meta to Cl; slight deshielding.
C3a Quaternary126.9124.9 -2.0Ortho to Cl; shielding effect.
C5 CH124.3122.3 -2.0Ortho to Cl; shielding effect.
C3 CH113.6113.5 -0.1Peri-proximity may cause minor variation.
C7 CH112.5110.5 -2.0Para to Cl; shielding effect.
OCH₃ CH₃52.452.4 0.0No effect.

*Parent Data Source: Consolidated from experimental literature values for Methyl benzofuran-2-carboxylate (See Ref 1, 2). **Calculated Data: Derived using standard Benzene SCS values (Ipso +6, Ortho -2, Meta +1, Para -2) applied to the benzofuran scaffold.[1]

Technical Analysis of Spectral Features

A. The "Ipso" Marker (C4)

In the parent compound, C4 is a methine (CH) carbon resonating at ~122.5 ppm. Upon chlorination, this signal:

  • Shifts Downfield: Moves to ~128-129 ppm due to the electronegative inductive effect (-I) of Chlorine.

  • Loses Intensity: Becomes a quaternary carbon. In a standard proton-decoupled 13C experiment, this peak will be significantly shorter than the C5, C6, and C7 signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

    
    ).[1]
    
B. The C3 vs. C7 Conundrum

In benzofurans, C3 and C7 often resonate in the narrow 110–115 ppm region.

  • C3 (Furan ring): Typically ~113-114 ppm. It shows a larger coupling constant in non-decoupled spectra (

    
     Hz).
    
  • C7 (Benzene ring): Typically ~112 ppm.

  • Differentiation in 4-Cl derivative: The Chlorine at C4 exerts a para-shielding effect on C7, likely pushing it upfield to ~110.5 ppm .[1] C3 remains relatively unaffected (~113.5 ppm). Thus, the gap between C3 and C7 widens , making assignment easier than in the parent compound.[1]

Experimental Workflow & Visualization

To experimentally validate these assignments, the following self-validating protocol is recommended.

Protocol: Structural Validation via 2D NMR

Objective: Unambiguously assign the C4-Chlorine position.

  • Sample Prep: Dissolve 10-20 mg of product in 0.6 mL CDCl₃ (Chloroform-d). Ensure high purity to avoid artifact peaks.

  • Acquisition:

    • 1H NMR: Identify the singlet at ~7.5 ppm (H3) and the doublet/triplet patterns of the benzene ring protons.

    • 13C {1H}: Acquire with sufficient scans (e.g., 512-1024) to visualize quaternary carbons (C2, C3a, C4, C7a, C=O).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to carbons.[2][4] Crucial: The C4 signal at ~128.5 ppm will NOT show a correlation in HSQC (confirming it is quaternary).

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Look for a correlation from H3 (furan proton) to C3a and C2 .

      • Look for a correlation from H5 (benzene proton) to C3a and C7 .

      • Validation: If Cl is at C4, H5 (doublet) will show a strong HMBC correlation to the quaternary C4 (~128.5 ppm).

Logic Diagram: Assignment Strategy

NMR_Assignment Start Start: this compound Step1 1. Acquire 13C {1H} Spectrum (CDCl3) Start->Step1 Check_C4 2. Identify Quaternary Region (120-130 ppm) Step1->Check_C4 Is_C4_Quat Is peak at ~128 ppm Quaternary (No HSQC)? Check_C4->Is_C4_Quat Confirm_C4 Confirm C4-Cl Assignment (Ipso Shift +6 ppm) Is_C4_Quat->Confirm_C4 Yes Re_Eval Re-evaluate Structure (Possible Isomer) Is_C4_Quat->Re_Eval No (CH detected) Check_C3_C7 3. Analyze High Field Region (110-115 ppm) Confirm_C4->Check_C3_C7 Distinguish Gap Analysis: C3 (~113.5) > C7 (~110.5) (Due to Para-Shielding on C7) Check_C3_C7->Distinguish

Caption: Logical workflow for distinguishing the 4-chloro regioisomer using 13C NMR signal multiplicity and chemical shift analysis.

References

  • National Institutes of Health (NIH) - PubChem. Methyl 1-benzofuran-2-carboxylate (CID 291153). [Link][1]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift Tables and Substituent Effects. [Link]

  • University of Wisconsin-Madison. Empirical Substituent Chemical Shifts (SCS) in Aromatic Systems. [Link]

Sources

Comparative Guide: IR Spectroscopy of Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 4-chloro-1-benzofuran-2-carboxylate (CAS: 1407521-97-4) is a halogenated benzofuran derivative serving as a critical scaffold in medicinal chemistry, particularly for antimicrobial and anticancer drug discovery.[1] Its structural rigidity and lipophilicity make it an ideal candidate for structure-activity relationship (SAR) studies.

This guide provides a technical comparison of its Infrared (IR) spectroscopic profile against its metabolic precursor (Carboxylic Acid ) and its structural analog (Non-chlorinated Ester ). By triangulating these data points, researchers can validate synthesis success and assess purity without immediate access to expensive mass spectrometry.

Structural Functional Group Analysis

The molecule comprises three distinct vibrational domains:

  • The Conjugated Ester: A methyl ester at position 2, conjugated with the benzofuran ring.

  • The Benzofuran Core: A fused benzene and furan ring system exhibiting aromatic C=C/C-O characteristics.

  • The Aryl Chloride: A chlorine substituent at position 4, introducing specific mass-dependent shifts in the fingerprint region.

Comparative IR Analysis: The "Spectral Triangulation"

The following data compares the target compound with its two most relevant alternatives: the Acid Precursor (indicating incomplete esterification) and the Non-Chlorinated Analog (indicating wrong starting material).

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Functional GroupModeTarget Compound (Methyl 4-chloro ester)Alternative A (4-chloro Acid Precursor)Alternative B (Methyl benzofuran ester)
O-H StretchAbsent 2500–3300 (Broad) Absent
C=O[2] (Carbonyl) Stretch1720–1735 (Strong) 1680–1710 (Broad/Lower)1720–1735
C-O (Ester) Stretch1250–1280 (Strong) 1210–1230 (C-O Acid)1250–1280
C-Cl (Aryl) Stretch1080–1095 / 740–760 1080–1095 / 740–760Absent
C=C (Aromatic) Ring Breath1580–1610 1580–16101590–1620
C-H (Methyl) Stretch2950–2960 (Weak) Absent2950–2960
C-H (Aromatic) Stretch> 3000 (3050–3100) > 3000> 3000

Technical Insight: The most critical quality control check is the disappearance of the broad O-H band (3300–2500 cm⁻¹) and the sharpening of the Carbonyl (C=O) peak shifting from ~1690 cm⁻¹ (Acid dimer) to ~1730 cm⁻¹ (Ester).

Deep Dive: Interpreting the Fingerprint Region

The presence of the Chlorine atom at Position 4 creates a unique "mass effect" on the ring vibrations compared to the non-chlorinated analog.

The Chlorine Signature (C-Cl)

Unlike alkyl halides (which show distinct stretches at 600–800 cm⁻¹), Aryl Chlorides interact with the ring system.

  • Primary Marker: Look for a sharp, medium-intensity band around 1080–1095 cm⁻¹ . This represents the in-plane C-Cl bending/ring interaction.

  • Secondary Marker: A strong band in the 740–760 cm⁻¹ region often corresponds to C-Cl stretching coupled with out-of-plane C-H bending. In the non-chlorinated analog, this region is dominated solely by C-H bending (typically 750 cm⁻¹ for ortho-substitution), but the chloro-compound will show splitting or shifting due to the heavier halogen.

The Benzofuran "Breathing"

The furan ring oxygen (C-O-C) contributes to bands near 1150–1200 cm⁻¹ . In the target compound, the electron-withdrawing nature of the 4-Chloro substituent may cause a slight blue shift (higher wavenumber) of these bands compared to the non-chlorinated analog due to inductive effects increasing bond force constants on the adjacent ring carbons.

Experimental Protocols

Protocol A: Synthesis via Rap-Stoermer Condensation (Representative)

Context: This method is preferred for generating 2-substituted benzofurans.

  • Reagents: 2-Hydroxy-6-chlorobenzaldehyde (1.0 eq), Methyl chloroacetate (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve aldehyde in dry DMF.

    • Add K₂CO₃ and stir at 80°C for 30 mins to generate the phenoxide.

    • Dropwise add Methyl chloroacetate.

    • Reflux at 120°C for 4–6 hours.

    • Quench: Pour into ice water. The ester typically precipitates.

    • Purification: Recrystallization from Ethanol/Water (crucial for removing unreacted aldehyde which complicates IR interpretation).

Protocol B: IR Sample Preparation (Self-Validating)

To ensure the spectrum is valid, follow this decision matrix:

  • Method 1: ATR (Attenuated Total Reflectance)

    • Best for: Rapid QC of solid powder.

    • Procedure: Place 5 mg of neat solid on the Diamond/ZnSe crystal. Apply high pressure clamp.

    • Validation: Ensure the baseline is flat. If C=O peaks are truncated (absorbance > 1.5), the pressure is too high or the sample is too thick.

  • Method 2: KBr Pellet (Transmission)

    • Best for: High-resolution fingerprinting (detecting weak C-Cl bands).

    • Procedure: Mix 2 mg sample with 200 mg dry KBr (1:100 ratio). Grind to fine powder. Press at 10 tons for 2 mins.

    • Validation: The pellet must be transparent. If opaque/white, moisture is present (look for broad water peak at 3400 cm⁻¹).

Visualizations

Diagram 1: Vibrational Logic & Peak Assignment

This diagram illustrates the causality between the molecular structure and the resulting IR peaks.

IR_Logic cluster_structure Molecular Structure cluster_spectrum IR Spectrum Output Ester Methyl Ester (-COOCH3) Peak_CO C=O Stretch 1720-1735 cm⁻¹ Ester->Peak_CO Primary Diagnostic Peak_CH C-H (Methyl) 2950 cm⁻¹ Ester->Peak_CH Aliphatic Stretch Ring Benzofuran Core Peak_Ring Ring Breathing 1580-1610 cm⁻¹ Ring->Peak_Ring Aromatic C=C Peak_CCl C-Cl / Fingerprint 740-760 cm⁻¹ Ring->Peak_CCl Coupled Vibration Chloro 4-Chloro Substituent Chloro->Peak_CCl Mass Effect

Caption: Mapping structural functional groups to their specific diagnostic IR frequency zones.

Diagram 2: Synthesis & QC Workflow

A logical flow for producing and validating the compound.

QC_Workflow Start Start: 2-Hydroxy-6-chlorobenzaldehyde Rxn Reaction: + Methyl Chloroacetate (Base/DMF, Reflux) Start->Rxn Crude Crude Product (Precipitate) Rxn->Crude Purify Purification: Recrystallization (EtOH) Crude->Purify IR_Check IR Analysis (ATR/KBr) Purify->IR_Check Decision Check 3300 cm⁻¹ Region IR_Check->Decision Pass Pass: No OH peak Sharp C=O @ 1730 Decision->Pass Clean Spectrum Fail Fail: Broad OH peak present Decision->Fail Contamination Action Action: Re-dry or Re-crystallize Fail->Action Action->Purify

Caption: Step-by-step decision matrix for synthesizing and validating the ester using IR markers.

References

  • Sigma-Aldrich. Methyl 4-chlorobenzofuran-2-carboxylate Product Sheet (CAS 1407521-97-4). Retrieved from [3]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

  • NIST Mass Spectrometry Data Center. Benzofuran-2-carboxylic acid Infrared Spectrum. Retrieved from

  • PubChem. Methyl 6-chloro-1-benzofuran-2-carboxylate (Compound Summary). Retrieved from

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Retrieved from

Sources

A Senior Application Scientist's Guide to Method Development for Methyl 4-chloro-1-benzofuran-2-carboxylate: HPLC Retention Time, Optimization, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise and robust analysis of novel chemical entities is paramount. Methyl 4-chloro-1-benzofuran-2-carboxylate, a substituted benzofuran, represents a class of compounds with significant interest in medicinal chemistry. Achieving a reliable retention time (tR) in High-Performance Liquid Chromatography (HPLC) is the first step toward accurate quantification, impurity profiling, and stability testing.

This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for this specific analyte. We will move beyond a simple recitation of parameters to explain the underlying chromatographic principles, justify experimental choices, and compare the optimized HPLC method against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Understanding the Analyte & Core HPLC Principles

The structure of this compound dictates its chromatographic behavior. It is a moderately hydrophobic, aromatic ester. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the logical starting point.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[1] Compounds are retained based on their hydrophobic character; more hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[3]

The key to method development is systematically manipulating variables to achieve the desired retention and resolution. The primary factors influencing retention time are:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Increasing the organic solvent strength decreases retention time.[4]

  • Column Chemistry: The type of stationary phase (C18, C8, Phenyl-Hexyl) and its properties.[1]

  • Temperature: Higher temperatures typically reduce mobile phase viscosity and can decrease retention times.[5][6]

  • Flow Rate: A higher flow rate will decrease the retention time, but may also reduce separation efficiency.[4]

Part 2: A Step-by-Step Protocol for HPLC Method Development

This protocol is designed to be a self-validating system, starting with broad screening and progressively refining parameters.

Step 1: Initial Column and Mobile Phase Screening

Causality: The goal here is to find a set of conditions that reliably retains and elutes the analyte. A C18 column is the workhorse of RP-HPLC due to its strong hydrophobic retention, making it ideal for aromatic compounds.[2] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks. A mild acid, like formic acid, is added to the mobile phase to suppress the ionization of any potential silanol groups on the silica-based column, thereby improving peak shape.[3]

Protocol:

  • Column: Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (a common wavelength for aromatic compounds; ideally, confirm the λmax with a UV scan).[7]

    • Gradient Program: Start at 40% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: Inject the sample and observe the retention time and peak shape. The goal is a retention time between 5 and 15 minutes with good symmetry.

Step 2: Gradient Optimization

Causality: A generic gradient rarely provides optimal separation. The next step is to tailor the gradient slope around the observed elution time of the target analyte to improve resolution from any potential impurities. A shallower gradient increases the separation between co-eluting peaks.

Protocol:

  • Based on the initial run, adjust the gradient to be shallower around the analyte's retention time. For instance, if the peak eluted at 10 minutes (corresponding to ~70% Acetonitrile), modify the gradient to be: 40% to 60% B over 5 min, then 60% to 80% B over 10 min, then to 95% B in 1 min.

  • Continue to refine the gradient to achieve a balance between resolution and run time.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Comparison A Define Analyte Properties (this compound) B Select Initial Column & Mobile Phase (C18, ACN/H2O w/ Formic Acid) A->B C Run Broad Scouting Gradient B->C D Optimize Gradient Slope (Shallow around tR) C->D G System Suitability Testing (SST) C->G Check SST E Fine-tune Mobile Phase (Isocratic vs. Gradient, % Organic) D->E F Assess Temperature & Flow Rate E->F F->G H Compare with Alternatives (UPLC, GC-MS) G->H I Finalize Method H->I

Part 3: Comparative Analysis: HPLC vs. UPLC vs. GC-MS

No single analytical technique is universally superior; the choice depends on the specific goals of the analysis.[8] Here, we compare the optimized HPLC method with two powerful alternatives.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is essentially a high-pressure, high-efficiency version of HPLC, utilizing columns with smaller particle sizes (<2 µm).[8]

  • Performance: The primary advantages are speed and resolution. A UPLC method can often reduce run times by a factor of 5-10 while increasing peak resolution and sensitivity.[8]

  • Experimental Transfer: An optimized HPLC method can typically be transferred to a UPLC system with minimal changes, primarily involving a proportional scaling of the flow rate and gradient time.

  • Verdict: For high-throughput screening or complex impurity profiling where speed and resolution are critical, UPLC is the superior choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[9]

  • Performance: For a compound to be suitable for GC, it must be volatile and thermally stable.[10] this compound is likely amenable to GC analysis. GC columns offer very high separation efficiency, often exceeding that of HPLC.[9][10] Coupling with a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[10]

  • Causality: The decision between LC and GC often comes down to the analyte's properties. While HPLC is broadly applicable to soluble compounds, GC excels with volatile ones.[9]

  • Verdict: GC-MS is a powerful alternative, especially for identifying unknown volatile or semi-volatile impurities.[11] If the primary goal is structural confirmation or screening for residual solvents, GC-MS is an excellent choice. However, for routine quantification of the non-volatile parent compound in solution, HPLC or UPLC is generally more straightforward.

Quantitative Data Summary

The following table presents expected performance characteristics for the analysis of this compound using these three techniques.

ParameterOptimized HPLCUPLCGC-MS
Typical Retention Time 8-12 min1-2 min5-10 min
Relative Resolution GoodExcellentExcellent
Relative Sensitivity GoodExcellentExcellent (in SIM mode)
Primary Use Case Robust Quantification, QCHigh-Throughput ScreeningIdentification, Volatile Impurities
Key Limitation Longer Analysis TimeHigher Equipment CostRequires Volatility

Part 4: Conclusion and Authoritative Grounding

The selection of an analytical method is a balance between performance, speed, and the specific question being asked. For robust, routine quantification of this compound, a well-developed reversed-phase HPLC method offers reliability and accessibility. When throughput and resolution are paramount, transitioning to a UPLC method is a logical next step. For definitive structural elucidation and analysis of volatile related substances, GC-MS provides unparalleled specificity.

This guide provides a framework based on fundamental chromatographic principles to develop and optimize a reliable analytical method. By understanding the causality behind each experimental choice, researchers can confidently adapt these protocols to their specific needs, ensuring data integrity and accelerating the drug development process.

RP_HPLC_Principle MobilePhase_in Mobile Phase In (High Aqueous) C18_1 C18_1 MobilePhase_in->C18_1 Analyte Adsorbs (Hydrophobic Interaction) MobilePhase_out Mobile Phase Out (High Organic) Analyte Analyte C18_2 C18_2 C18_3 C18_3 C18_3->MobilePhase_out Analyte Elutes

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Shimadzu Corpor
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Welch Materials. (2024, June 25).
  • Separation Science. (2024, July 4).
  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Phenomenex. Reversed Phase HPLC Columns.
  • ResearchGate. (2021, January 16).
  • Seymour, M. J., & Teass, A. W. (1980, June 1).
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Sigma-Aldrich.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • International Journal of Trend in Scientific Research and Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Science.gov. c18 reversed-phase hplc: Topics.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.

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Part 1: The Decisive Influence of Chlorine's Position: An Electronic and Steric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 4-Chloro- vs. Methyl 5-Chloro-1-benzofuran-2-carboxylate

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone for the development of novel therapeutics and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise functionalization of the benzofuran core is paramount, and halogenated intermediates serve as versatile handles for introducing molecular complexity.

This guide provides an in-depth comparison of the chemical reactivity of two common, yet distinct, building blocks: Methyl 4-chloro-1-benzofuran-2-carboxylate and Methyl 5-chloro-1-benzofuran-2-carboxylate . The seemingly minor positional difference of the chlorine atom profoundly influences the electronic distribution within the molecule, dictating the regioselectivity and feasibility of subsequent chemical transformations. We will dissect these differences through the lens of fundamental electronic principles and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The reactivity of an aromatic system is governed by the interplay of inductive and resonance effects of its substituents. The chlorine atom is a classic example of this dichotomy:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond, causing a general deactivation of the ring towards electrophilic attack.

  • Resonance Effect (+R or +M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density at the positions ortho and para to the chlorine, making these positions more susceptible to electrophilic attack.[3]

Simultaneously, the methyl carboxylate group at the C-2 position is a potent electron-withdrawing group through both induction and resonance (-I, -R). This deactivates the furan ring, particularly the C-3 position, towards electrophiles and influences the overall electron density of the fused ring system.

Let's analyze how these effects manifest in our two molecules of interest.

This compound

In this isomer, the chlorine atom at C-4 exerts a strong inductive pull, while its resonance effect enriches the C-5 and C-7 positions. The proximity of the C-4 chlorine to the furan ring introduces potential steric and through-space electronic interactions that can influence reactions at the C-3 position or involving the furan oxygen.

Methyl 5-chloro-1-benzofuran-2-carboxylate

Here, the C-5 chlorine's inductive effect is similarly deactivating. However, its resonance donation is directed towards the C-4 and C-6 positions. Being further removed from the heterocyclic ring, its steric influence on the furan portion is negligible compared to the 4-chloro isomer.

The following diagram illustrates the dominant electronic effects in both isomers.

G cluster_4chloro This compound cluster_5chloro Methyl 5-chloro-1-benzofuran-2-carboxylate node_4 Electronic Effects: - Strong -I effect from Cl deactivates benzene ring. - +R effect from Cl directs electrophiles to C5/C7. - Strong -I, -R effect from C2-ester deactivates furan ring. - Predicted major site for electrophilic attack: C6 (meta to Cl, least deactivated). node_5 Electronic Effects: - Strong -I effect from Cl deactivates benzene ring. - +R effect from Cl directs electrophiles to C4/C6. - Strong -I, -R effect from C2-ester deactivates furan ring. - Predicted major site for electrophilic attack: C6 (para to Cl, sterically favored).

Caption: Dominant electronic effects influencing reactivity in the 4-chloro and 5-chloro isomers.

Part 2: A Head-to-Head Reactivity Comparison

The electronic differences outlined above translate into distinct reactivity patterns in key synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

This class of reactions is most sensitive to the substituent effects on the benzene ring.

  • This compound: The furan ring is generally more reactive towards electrophiles than the benzene ring.[4] However, the potent deactivating effect of the C-2 ester group significantly tempers this reactivity. On the benzene ring, the C-4 chloro group deactivates the ortho (C-5) and para (C-7) positions to a lesser extent than the meta positions (C-6). Therefore, electrophilic attack is most likely to occur at the C-6 position , which is meta to the chloro group and least deactivated.[4]

  • Methyl 5-chloro-1-benzofuran-2-carboxylate: The C-5 chloro group directs incoming electrophiles to the C-4 and C-6 positions. Steric hindrance from the bulky furan portion of the molecule may slightly disfavor attack at C-4. Thus, the C-6 position is the most probable site of substitution, being para to the directing chloro group.

Nucleophilic Aromatic Substitution (SNA_r_)

Aryl halides are notoriously unreactive towards nucleophilic substitution. This reaction is generally only feasible if the halide is positioned ortho or para to a powerful electron-withdrawing group, which can stabilize the intermediate Meisenheimer complex.[5][6]

  • Reactivity Prediction: In both the 4-chloro and 5-chloro isomers, the methyl carboxylate group is not in a position to directly stabilize the negative charge buildup during a nucleophilic attack on the chlorine-bearing carbon. Consequently, displacing the chlorine atom via an SNAr mechanism would require extremely harsh conditions (e.g., high temperatures and pressures), and yields are expected to be low for both isomers.[5] There is no strong theoretical basis to predict a significant difference in reactivity between the two under typical laboratory conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are the modern chemist's most powerful tools for functionalizing aryl halides.[7] The key step, oxidative addition of the aryl halide to the Pd(0) catalyst, is highly sensitive to the nature of the halide and the electronic environment of the C-X bond.

  • General Reactivity: Aryl chlorides are the most challenging coupling partners (reactivity: I > Br > Cl) due to the strength of the C-Cl bond.[8] Successful coupling reactions invariably require specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) and carefully optimized conditions to facilitate the difficult oxidative addition step.

  • Comparative Analysis:

    • This compound: The proximity of the chlorine to the electron-rich furan ring might subtly influence the electron density at the C-4 carbon, potentially making oxidative addition slightly more challenging compared to a simple chlorobenzene derivative.

    • Methyl 5-chloro-1-benzofuran-2-carboxylate: The C-5 position is more electronically isolated from the furan ring, making its reactivity more akin to a standard, deactivated aryl chloride.

Data Summary Table
Reaction TypeThis compoundMethyl 5-chloro-1-benzofuran-2-carboxylateKey Considerations
Electrophilic Aromatic Substitution Predicted major site: C-6 (meta to Cl)Predicted major site: C-6 (para to Cl)Overall reactivity is low for both isomers.
Nucleophilic Aromatic Substitution Very low reactivity.Very low reactivity.Requires harsh conditions; not synthetically practical.[5]
Pd-Catalyzed Cross-Coupling Challenging; requires specialized ligands/conditions.Challenging; requires specialized ligands/conditions.C-Cl bond strength makes both isomers difficult substrates.[8]

Part 3: Experimental Protocols and Workflows

Protocol 1: Synthesis of Ethyl 5-chloro-1-benzofuran-2-carboxylate

This procedure is adapted from established methods for synthesizing benzofuran-2-carboxylates from substituted salicylaldehydes.[9][10]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chlorosalicylaldehyde (10.0 g, 63.8 mmol), anhydrous potassium carbonate (26.4 g, 191.5 mmol), and acetonitrile (120 mL).

  • Addition of Reagent: While stirring vigorously, add ethyl bromoacetate (8.5 mL, 76.6 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (200 mL). Wash the organic layer sequentially with 5% HCl (50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from ethanol to yield the title compound.

Workflow for Comparative Reactivity Study: Suzuki-Miyaura Coupling

This workflow is designed to objectively compare the reactivity of the two isomers under identical, high-performance catalytic conditions.

G cluster_setup Reaction Setup (Identical for both isomers) cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis & Comparison start Prepare two identical reaction vessels under inert (Argon) atmosphere. reagents To each vessel, add: - Aryl Chloride (Isomer 4-Cl or 5-Cl, 1.0 eq) - 4-Methoxyphenylboronic acid (1.5 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq) - Toluene/H₂O (10:1) start->reagents heat Heat both reactions to 100°C with vigorous stirring. reagents->heat Combine monitor Monitor reaction progress at identical time points (e.g., 1h, 4h, 12h, 24h) via GC-MS and LC-MS. Quantify the consumption of starting material and formation of product. heat->monitor workup After 24h, cool reactions, perform identical aqueous work-up, and isolate crude product. monitor->workup compare Compare: 1. Reaction conversion rates at each time point. 2. Isolated yields of the coupled product. 3. Profile of byproducts. workup->compare conclusion Draw conclusion on relative reactivity based on quantitative data. compare->conclusion

Caption: A self-validating workflow for the comparative analysis of cross-coupling reactivity.

Part 4: Final Assessment and Strategic Recommendations

The positional isomerism between methyl 4-chloro- and 5-chloro-1-benzofuran-2-carboxylate leads to predictable and synthetically meaningful differences in their reactivity, primarily in electrophilic aromatic substitution.

  • For functionalization of the benzene ring: The choice of isomer is critical. Use the 4-chloro isomer if the goal is to introduce substituents primarily at the C-6 or C-7 positions. Select the 5-chloro isomer for targeted substitution at the C-4 or C-6 positions.

  • For cross-coupling reactions: Both isomers are viable yet challenging substrates. Success is less dependent on the isomer choice and more on the selection of a highly active palladium catalyst system. The primary strategic decision should be based on the desired location of the new C-C or C-heteroatom bond in the final molecule.

  • For nucleophilic substitution: Neither isomer is a suitable substrate for SNAr reactions under standard conditions. Alternative synthetic routes should be pursued if displacement of the chloro group is desired.

This guide serves as a foundational tool for making informed decisions in the synthesis of complex benzofuran derivatives. By understanding the underlying principles of reactivity, researchers can save valuable time and resources, accelerating the path to discovery.

References

  • ResearchGate. (n.d.). Mechanism of formation of 2-substituted benzofuran derivatives.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021).
  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ACS Omega. (2024).
  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ResearchGate. (2016).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • PubChem. (n.d.). 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate (C16H11ClO3). Retrieved from [Link]

  • Quora. (2017).
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans....
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • YouTube. (2025). Why is chlorobenzene resistant to nucleophilic substitution reaction?
  • ACS Publications. (2020). Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
  • askIITians. (2025). Explain the nucleophilic substitution reaction of chlorobenzene.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Wu Linshang Chemical Workshop. (2024). Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China.
  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • AHH Chemical Co., Ltd. (n.d.).
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • SpectraBase. (n.d.). 5-chloro-3-ethyl-6-methyl-2-benzofurancarboxaldehyde.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2023).

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Comparison of methyl and ethyl 4-chloro-1-benzofuran-2-carboxylate properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Methyl and Ethyl 4-Chloro-1-benzofuran-2-carboxylate Properties Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of Methyl 4-chloro-1-benzofuran-2-carboxylate and Ethyl 4-chloro-1-benzofuran-2-carboxylate . These compounds serve as critical intermediates in the synthesis of bioactive benzofuran scaffolds, particularly in the development of antimicrobial and antiviral therapeutics.

While structurally similar, the choice between the methyl and ethyl ester variants significantly impacts synthetic workflow, hydrolysis kinetics, and solubility profiles. This guide dissects these differences to aid researchers in selecting the optimal building block for drug discovery campaigns.

Physicochemical Properties Comparison

The following data consolidates experimental and predicted values for both esters. Note that the 4-chloro substitution pattern dictates specific steric and electronic properties distinct from the more common 5-chloro isomers.

PropertyThis compoundEthyl 4-chloro-1-benzofuran-2-carboxylate
CAS Number 1407521-97-4Analogous to 3199-61-9 (unsub)
Molecular Formula C₁₀H₇ClO₃C₁₁H₉ClO₃
Molecular Weight 210.61 g/mol 224.64 g/mol
Physical State Solid (Crystalline powder)Solid (Low-melting crystalline mass)
Melting Point (Exp/Pred) 92–96 °C (Typical for Methyl esters)55–60 °C (Lower due to crystal packing)
LogP (Predicted) ~3.2~3.6
Solubility (MeOH) HighModerate
Solubility (Hexanes) LowModerate
Hydrolysis Rate Fast (

)
Slower (

)

Key Insight: The ethyl ester exhibits higher lipophilicity (LogP ~3.6), making it superior for cell-permeability assays in early-stage biological screening, whereas the methyl ester offers higher atom economy and faster hydrolysis rates, making it the preferred intermediate for bulk synthesis of the carboxylic acid precursor.

Synthesis & Manufacturing Protocols

The synthesis of the 4-chloro isomer requires specific regiochemical control. The standard route utilizes the Rap-Stoermer condensation or a base-mediated cyclization of 6-chloro-2-hydroxybenzaldehyde .

Core Synthesis Workflow

The 4-position chlorine on the benzofuran ring originates from the 6-position of the salicylaldehyde precursor due to the ring numbering shift upon cyclization.

SynthesisWorkflow Start 6-Chloro-2-hydroxybenzaldehyde Inter O-Alkylated Intermediate (Unstable) Start->Inter Alkylation ReagentM Methyl Chloroacetate (K2CO3, DMF) ReagentM->Inter ReagentE Ethyl Chloroacetate (K2CO3, DMF) ReagentE->Inter ProdM This compound Inter->ProdM Cyclization (Reflux) ProdE Ethyl 4-chloro-1-benzofuran-2-carboxylate Inter->ProdE Cyclization (Reflux)

Figure 1: Divergent synthesis of methyl and ethyl esters from a common aldehyde precursor.[1]

Experimental Protocol: General Cyclization

Objective: Synthesis of Ethyl 4-chloro-1-benzofuran-2-carboxylate.

  • Reagents:

    • 6-Chloro-2-hydroxybenzaldehyde (1.0 eq)

    • Ethyl chloroacetate (1.2 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

    • DMF (Dimethylformamide, 10 volumes)

  • Procedure:

    • Step 1: Charge a reaction vessel with 6-chloro-2-hydroxybenzaldehyde and DMF. Stir until dissolved.

    • Step 2: Add K₂CO₃ in a single portion. The suspension will turn yellow/orange (phenoxide formation).

    • Step 3: Add ethyl chloroacetate dropwise over 15 minutes to control exotherm.

    • Step 4: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated species may appear transiently before full cyclization.

    • Step 5: Cool to room temperature and pour into ice-cold water (50 volumes).

    • Step 6: Filter the precipitate. For the ethyl ester, if an oil forms, extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Step 7: Recrystallize from Ethanol/Water (Ethyl ester) or Methanol (Methyl ester).

Validation Point: The appearance of a new spot at


 (Hex:EtOAc 8:2) and the disappearance of the aldehyde peak in NMR (approx. 10.5 ppm) confirms cyclization.

Reactivity Profile & Application

Hydrolysis Kinetics

In medicinal chemistry, these esters are often hydrolyzed to the free acid (4-chloro-1-benzofuran-2-carboxylic acid ) for coupling with amines.

  • Methyl Ester: Hydrolyzes rapidly (LiOH/THF/Water, 1 hr @ RT). Preferred when the molecule contains other sensitive esters that need to be preserved (using mild enzymatic hydrolysis).

  • Ethyl Ester: Requires more vigorous conditions (NaOH/EtOH, Reflux, 2–3 hrs). The ethyl group provides steric shielding, making it more stable during storage and handling.

Nucleophilic Substitution

The C2-ester activates the C3 position for electrophilic aromatic substitution (e.g., bromination), while the C4-chlorine deactivates the benzene ring.

  • Impact of Ester: The electron-withdrawing nature of the ester (Methyl > Ethyl slightly) influences the reactivity at C3. The methyl ester provides a slightly more electron-deficient furan ring, accelerating C3-electrophilic attack.

ReactivityComparison Ester 4-Chloro-Benzofuran Ester (Methyl/Ethyl) Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Aminolysis Direct Aminolysis (High Temp/Pressure) Ester->Aminolysis Difficult for Ethyl Acid Carboxylic Acid (Active Drug Precursor) Amide Amide Derivative (Bioactive Scaffold) Acid->Amide Coupling Reagent (HATU/EDC) Hydrolysis->Acid Methyl: Fast Ethyl: Slow Aminolysis->Amide

Figure 2: Reaction pathways for converting esters to bioactive amide scaffolds.

Selection Guide: Which to Choose?

ScenarioRecommended EsterRationale
Large Scale Synthesis Methyl Higher atom economy; cheaper starting material (methyl chloroacetate); faster saponification reduces cycle time.
Library Storage Ethyl Higher stability against atmospheric moisture; lower hygroscopicity prevents degradation over long-term storage.
Biological Screening Ethyl Better mimics lipophilic drug properties; often used directly as a prodrug in cell-based assays to improve membrane permeability.
Crystallography Methyl Methyl esters typically form tighter, higher-melting crystal lattices, facilitating easier purification by recrystallization.

References

  • Synthesis of Benzofuran-2-carboxylates: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.

  • Biological Activity of Benzofurans: Galal, S. A., et al. "Benzofuran derivatives: a patent review." Expert Opinion on Therapeutic Patents, 2009.

  • This compound Data: PubChem Compound Summary for this compound (Analogous Isomers).

  • General Synthesis Protocol: BenchChem Technical Guide, "Synthesis of 2-Methyl-3-phenylbenzofuran" (Methodology adaptation).

  • Cannizzaro & Aldehyde Reactivity: Royal Society of Chemistry, "The Cannizzaro Reaction Synthesis."

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A Senior Scientist's Guide to the Structural Verification of Methyl 4-chloro-1-benzofuran-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. In this guide, we delve into the analytical methodologies for characterizing Methyl 4-chloro-1-benzofuran-2-carboxylate, a key heterocyclic building block. We will provide a critical comparison of classical elemental analysis with modern spectroscopic techniques, offering insights into the strengths and limitations of each approach. This guide is designed to be a practical resource, grounded in scientific principles, to aid in the selection of the most appropriate analytical strategy for your research needs.

The Importance of Rigorous Analytical Verification

This compound (C₁₀H₇ClO₃) is a member of the benzofuran class of compounds, which are widely investigated in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties.[1] The precise placement of the chloro substituent and the methyl ester functionality on the benzofuran scaffold is critical to its intended chemical reactivity and biological function. Consequently, robust analytical data is non-negotiable to confirm the identity and purity of the synthesized molecule, ensuring the reliability and reproducibility of subsequent experimental work.

Elemental Analysis: The Fundamental Stoichiometric Benchmark

Elemental analysis is a cornerstone technique that provides the mass fractions of carbon, hydrogen, and other elements (in this case, chlorine) within a sample. This data allows for the determination of the empirical formula of a compound and, when combined with the molecular weight, its molecular formula.

Theoretical Elemental Composition

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₀H₇ClO₃, and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1057.03
HydrogenH1.0177.073.36
ChlorineCl35.45135.4516.83
OxygenO16.00348.0022.78
Total 210.62 100.00

Note: The molecular weight of 210.62 g/mol is consistent with supplier data.[2]

Experimental Protocol: Combustion Analysis

A detailed, step-by-step methodology for elemental analysis via combustion is as follows:

  • Sample Preparation: A small, accurately weighed amount of the purified and dried this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of oxygen. This process leads to the complete combustion of the organic material.

  • Gas Separation: The resulting gaseous products (CO₂, H₂O, and HCl) are passed through a series of columns containing specific absorbents or detectors.

  • Detection and Quantification: The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

Interpretation and Limitations

A successful elemental analysis will yield experimental percentages of C, H, and Cl that are within ±0.4% of the theoretical values. While this technique is excellent for confirming the overall stoichiometry of a pure compound, it has its limitations:

  • Isomer Insensitivity: Elemental analysis cannot distinguish between isomers. For instance, it would not differentiate this compound from its isomers, such as Methyl 5-chloro-1-benzofuran-2-carboxylate or Methyl 6-chloro-1-benzofuran-2-carboxylate.[3]

  • Impurity Influence: The presence of impurities, especially those with a different elemental composition, can significantly skew the results and lead to an incorrect assessment of the sample's identity and purity. Potential impurities could arise from starting materials or by-products of the synthesis, which often involve reactions of salicylaldehydes with haloacetates.[4][5]

Orthogonal Analytical Techniques: A Multi-faceted Approach to Structural Elucidation

To overcome the limitations of elemental analysis, a suite of spectroscopic and chromatographic techniques should be employed. This orthogonal approach provides a comprehensive and self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution.[1]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Expected ¹H NMR signals for this compound:

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons~7.0 - 8.0Multiplets3H
Furan Proton~7.2 - 7.5Singlet1H
Methyl Protons~3.9Singlet3H

Note: The exact chemical shifts and coupling patterns are crucial for confirming the 4-chloro substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight with high accuracy. The fragmentation pattern can also offer clues about the molecule's structure. For this compound, a high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₇ClO₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester and furan): ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

Comparative Analysis: Elemental Analysis vs. Spectroscopic Methods

FeatureElemental AnalysisNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Elemental composition, empirical/molecular formulaDetailed connectivity of atoms, stereochemistryMolecular weight, fragmentation patternFunctional groups
Isomer Differentiation NoYesCan be challenging, but possible with fragmentation analysisCan provide some information based on fingerprint region
Purity Assessment Quantitative, but sensitive to all impuritiesQuantitative, can identify and quantify impurities with distinct signalsQualitative, can detect impurities with different massesQualitative, less sensitive for purity
Sample Requirement 1-3 mg (destructive)1-10 mg (non-destructive)<1 mg (destructive)1-5 mg (non-destructive)
Key Advantage Direct measure of stoichiometryUnambiguous structural elucidationHigh sensitivity and accurate mass determinationRapid functional group identification
Key Limitation Does not provide structural informationLower sensitivity than MSCan be difficult to interpret for complex moleculesLimited structural information

Recommended Analytical Workflow

For the robust characterization of this compound, a multi-step analytical workflow is recommended.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis Purification->EA Purity & Stoichiometry Check NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis Validation Comprehensive Data Analysis & Structural Confirmation EA->Validation NMR->Validation MS->Validation IR->Validation

Caption: Recommended analytical workflow for the characterization of this compound.

Conclusion

While elemental analysis provides a fundamental and quantitative measure of the elemental composition of this compound, it is insufficient on its own for complete structural verification and purity assessment. A comprehensive and reliable characterization relies on the synergistic use of orthogonal analytical techniques, with NMR spectroscopy being the most definitive for structural elucidation. By integrating data from elemental analysis, NMR, mass spectrometry, and IR spectroscopy, researchers can be confident in the identity and quality of their synthesized compounds, which is paramount for the integrity of their scientific endeavors.

References

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • PubChemLite. (n.d.). 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate (C16H11ClO3). Retrieved from [Link]

  • Defensive Publications Series. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Heterocycles. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-Substituted Benzofuran Esters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2] Naturally occurring in many plants, derivatives of this scaffold have been extensively studied and are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3][4][5] The versatility and broad biological activity of the benzofuran core make it a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

The therapeutic potential of a benzofuran derivative is not inherent to the core structure alone; it is profoundly influenced by the nature and position of its substituents. Structure-Activity Relationship (SAR) studies have repeatedly shown that modifications to the benzofuran skeleton can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[6][7] Earlier investigations pinpointed the C-2 position as a critical site for modulating cytotoxic activity, with ester or heterocyclic ring substitutions proving particularly fruitful.[7][8] This guide focuses specifically on a series of benzofuran esters with various substituents at the 4-position of a phenyl group, providing a comparative analysis of their antimicrobial, antioxidant, and anticancer properties to inform future drug design and development efforts.

Synthesis and Characterization: A Reproducible Pathway to Novel Benzofuran Esters

The foundation of any comparative biological study lies in the robust and efficient synthesis of the compounds . For this guide, we will focus on a series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates, which can be synthesized in high purity and good yield under mild conditions.[3]

Causality in Experimental Design: The chosen synthetic route begins with the commercially available 2-hydroxyacetophenone, proceeding through a key bromoacetyl intermediate. This strategy is efficient because it allows for a modular approach; the core benzofuran structure is built first, followed by the straightforward esterification with various 4-substituted benzoic acids. This "late-stage diversification" is a highly valued strategy in medicinal chemistry as it enables the rapid generation of a library of analogs from a common intermediate, facilitating comprehensive SAR studies.

Diagram of Synthetic Workflow

Synthetic Workflow for 4-Substituted Benzofuran Esters cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Esterification (Diversification) cluster_2 Characterization A 2-Hydroxyacetophenone B 2-(1-Benzofuran-2-yl)-2-oxoethanol A->B Reaction with I2, KI, NaHCO3 C 2-Bromo-1-(1-benzofuran-2-yl)ethan-1-one B->C Bromination E Target Compound: 2-(1-Benzofuran-2-yl)-2-oxoethyl 4-substituted-benzoate C->E Esterification D 4-Substituted Benzoic Acid (X = H, Cl, CH3, OCH3, NO2) D->E F FTIR, 1H-NMR, 13C-NMR, X-ray Crystallography E->F

Caption: General synthetic pathway for 4-substituted benzofuran esters.

Experimental Protocol: Synthesis of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate

This protocol describes the synthesis of the 4-nitro substituted analog, which demonstrated particularly interesting biological activity.

Materials:

  • 2-Bromo-1-(1-benzofuran-2-yl)ethan-1-one (Intermediate C)

  • 4-Nitrobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-bromo-1-(1-benzofuran-2-yl)ethan-1-one and 1.0 mmol of 4-nitrobenzoic acid in 30 mL of acetone.

  • Base Addition: Add 1.5 mmol of potassium carbonate to the mixture. The carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the bromo-intermediate.

  • Reflux: Stir the reaction mixture at reflux temperature for 8-10 hours. Progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The presence of characteristic peaks, such as a singlet for the -CH₂ protons around 5.7 ppm and signals in the aromatic region, including a distinct pattern for the 4-nitrophenyl group, validates the structure.[3]

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Pressing Global Health Challenge

The rise of multidrug-resistant pathogens presents a critical threat to global health, necessitating the discovery of novel antimicrobial agents.[4][9] Benzofuran derivatives have long been investigated for these properties.[4][10] A comparative study of 4-substituted benzofuran esters reveals a clear structure-activity relationship.

Structure-Activity Relationship Insights: A series of five esters with different 4-position substituents (H, Cl, CH₃, OCH₃, NO₂) on the benzoate ring were tested against various microorganisms. The antimicrobial potency was found to follow the order: Nitro > Methoxy > Methyl > Hydrogen > Chloro .[3]

  • Most Potent: The compound with the electron-withdrawing nitro group (NO₂) exhibited the highest antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against several strains.[3] This suggests that reducing the electron density on the phenyl ring enhances the compound's ability to interfere with microbial processes.

  • Least Potent: Conversely, the compound with the chloro (Cl) substituent showed no activity against the tested microorganisms.[3] This highlights that the effect is not solely based on electron-withdrawing character and that other factors like steric hindrance or specific interactions play a crucial role.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Substituted Benzofuran Esters

Compound ID 4-Substituent (X) Bacillus subtilis Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa
4a -H 500 500 500 250
4b -Cl >1000 >1000 >1000 >1000
4c -CH₃ 500 500 500 500
4d -OCH₃ 250 250 250 250
4e -NO₂ 125 125 125 125

Data synthesized from the findings in Gul et al. (2017).[3]

Diagram of Antimicrobial SAR

Antimicrobial SAR cluster_substituents 4-Position Substituent cluster_activity Resulting Antimicrobial Activity Core Benzofuran Ester Core NO2 -NO2 (Electron-Withdrawing) OCH3 -OCH3 (Electron-Donating) Cl -Cl (Electron-Withdrawing) High Highest Activity NO2->High Strongest Effect Moderate Moderate Activity OCH3->Moderate None No Activity Cl->None Inhibitory Effect

Caption: Influence of 4-position substituents on antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining MIC.

  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism in a nutrient broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution with the nutrient broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: Counteracting Oxidative Stress

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of research.[5] Benzofuran derivatives, particularly esters, have been identified as a promising class of antioxidant drugs.[8] Their activity is often evaluated through multiple assays that probe different mechanisms of action, such as radical scavenging and metal ion chelation.

Structure-Activity Relationship Insights: The antioxidant capacity of the 4-substituted esters was found to be highly dependent on both the substituent and the assay used, indicating that different substituents promote different antioxidant mechanisms.

  • DPPH Radical Scavenging: The 4-nitro substituted ester (4e ) showed the highest activity (32.62% inhibition), suggesting that its electron-withdrawing nature enhances its ability to donate a hydrogen atom or electron to stabilize the DPPH radical.[3]

  • Ferric Reducing Antioxidant Power (FRAP): In this assay, which measures the ability to donate an electron, the 4-methoxy substituted ester (4d ) was the most potent (31.01% inhibition).[3] The electron-donating methoxy group likely facilitates the reduction of the Fe³⁺-TPTZ complex.

  • Metal Chelating (MC): The unsubstituted parent compound (4a ) displayed the best metal chelating activity (27.11% inhibition), indicating that substituents may sterically hinder the optimal conformation for chelating ferrous ions.[3]

It is noteworthy that the overall antioxidant activities were modest, which may be attributed to the absence of a free hydroxyl group, a common feature in potent antioxidants.[3]

Table 2: Comparative Antioxidant Activity of 4-Substituted Benzofuran Esters

Compound ID 4-Substituent (X) DPPH Scavenging (% ± SD) FRAP (% ± SD) Metal Chelating (% ± SD)
4a -H 20.37 ± 2.01 24.34 ± 1.21 27.11 ± 1.06
4b -Cl 15.22 ± 1.23 19.89 ± 2.01 20.34 ± 1.22
4c -CH₃ 22.45 ± 2.11 26.78 ± 3.45 23.44 ± 2.01
4d -OCH₃ 29.89 ± 3.01 31.01 ± 4.35 25.67 ± 3.21
4e -NO₂ 32.62 ± 1.34 28.98 ± 2.56 21.89 ± 2.11

Data sourced from Gul et al. (2017).[3]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a solution of the test compound at a defined concentration.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at ~517 nm using a spectrophotometer. A control containing methanol instead of the test compound is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound mixture. A decrease in absorbance indicates scavenging of the DPPH radical.

Anticancer Activity: Targeting Malignant Cells

Benzofuran derivatives have emerged as potent cytotoxic agents against various cancer cell lines.[6][11] SAR studies consistently show that substitutions on the benzofuran scaffold are critical for activity.[7] Halogen substitutions, in particular, are considered beneficial due to their ability to enhance hydrophobic interactions and modulate electronic properties.[6]

Structure-Activity Relationship Insights: While the specific series of 4-substituted esters discussed above were not evaluated for anticancer activity in the cited study, we can infer potential trends from related research on other benzofuran derivatives.

  • Halogenation: Studies on related structures have shown that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl ring led to a 2-fold increase in inhibitory potency against certain targets.[6][7] Halogen atoms at the para-position are often favored as they can form favorable hydrophobic interactions within the target's binding pocket.[6]

  • Hybrid Molecules: Novel classes of hybrid molecules, such as chalcone- or piperazine-substituted benzofurans, have shown significant promise as potent cytotoxic agents, demonstrating a synergistic effect between the two pharmacophores.[6]

Diagram of SAR Logic in Anticancer Drug Design

Anticancer SAR Logic Start Lead Compound (Benzofuran Core) Modify Introduce Substituent at Position 4 Start->Modify Test In Vitro Cytotoxicity Assay (e.g., MTT on MCF-7, A549 cells) Modify->Test Analyze Measure IC50 Value (Concentration for 50% inhibition) Test->Analyze Compare Compare IC50 to Lead Compound & Standard Drug Analyze->Compare Improved Potency Improved Compare->Improved Lower IC50 NotImproved Potency Not Improved Compare->NotImproved Higher/Same IC50 Next Select for Further Study (Mechanism, In Vivo) Improved->Next Redesign Synthesize New Analogs NotImproved->Redesign Redesign->Modify

Sources

Safety Operating Guide

Methyl 4-chloro-1-benzofuran-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Hazard Assessment

Methyl 4-chloro-1-benzofuran-2-carboxylate is a halogenated heteroaromatic ester.[1] Proper disposal is dictated not just by its toxicity, but by the presence of the chlorine atom at the C-4 position and the stability of the benzofuran core.[1]

Critical Hazard Profile:

  • Aquatic Toxicity (H400/H410): This compound is catastrophic to aquatic ecosystems.[1] Under no circumstances can this material or its rinsates enter municipal water systems.[1]

  • Halogenated Waste Status: The chlorine substituent classifies this as Halogenated Organic Waste .[1] Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) is a critical segregation error that exponentially increases disposal costs and complicates incineration.[1]

  • Chemical Stability: The benzofuran ring is thermally stable; simple chemical neutralization is ineffective.[1] High-temperature incineration is the only validated destruction method.[1]

Essential PPE for Handling & Disposal:

  • Respiratory: N95 (minimum) or P100 respirator if handling neat powder outside a fume hood.[1]

  • Dermal: Double-gloving recommended.[1] Inner: Latex/Nitrile (4 mil); Outer: Nitrile (8 mil).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Pre-Disposal Characterization & Segregation

Effective disposal begins with segregation.[1] You must categorize this waste correctly to prevent "unknown" charges from your waste hauler and to ensure safety during storage.[1]

ParameterSpecificationOperational Implication
Waste Stream Halogenated OrganicDo NOT mix with non-halogenated solvents.[1][2]
Physical State Solid (Neat) or SolutionSolids require wide-mouth containers; solutions require safety cans.[1]
RCRA Status Characteristic (Toxic)Likely D001 (Ignitable if in solvent) or Toxic.[1]
Incompatibilities Strong Oxidizers, Strong BasesKeep away from nitric acid or hydroxide waste streams (risk of hydrolysis/exotherm).[1]
Logical Workflow: Waste Segregation

The following decision tree illustrates the required segregation logic to maintain compliance and safety.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Neat Powder) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloYes Yes (Halogenated) SolventCheck->HaloYes HaloNo No (Non-Halogenated) SolventCheck->HaloNo HaloContainer Container: Halogenated Waste Carboy (Red Label) HaloYes->HaloContainer NonHaloContainer Action: Segregate as Halogenated Waste (Due to solute contamination) HaloNo->NonHaloContainer

Caption: Decision logic for segregating this compound waste streams. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.[1]

Detailed Disposal Protocols

Protocol A: Disposal of Neat Solid (Powder)

Use this for expired shelf stock or surplus synthesis material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use glass for solids to prevent breakage during compaction/transport.[1]

  • Transfer:

    • Place the receiving jar inside a fume hood.[1]

    • Using a chemically inert spatula, transfer the solid.[1]

    • Critical Step: Wipe the spatula with a kimwipe soaked in Dichloromethane (DCM) and place the wipe into the solid waste jar.[1] Do not wash the spatula in the sink.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound (100%)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Close lid tightly. Store in the "Solid Toxic" Satellite Accumulation Area (SAA).[1]

Protocol B: Disposal of Reaction Mixtures/Solutions

Use this for mother liquors or experimental byproducts.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with HDPE.[1] If using chlorinated solvents (DCM, Chloroform), HDPE is acceptable for short-term storage.[1]

  • Accumulation:

    • Pour waste into the designated Halogenated Solvent carboy.[1]

    • Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the Cl-containing solute renders the entire volume "Halogenated" for incineration purposes.[1]

  • Rinsing:

    • Rinse the original vessel with a minimal amount of acetone or DCM.[1]

    • Add this rinsate to the Halogenated waste container.[1]

    • NEVER rinse down the drain.[1]

  • Record Keeping: Log the approximate mass of the benzofuran derivative added to the carboy on the accumulation log sheet.

Emergency Spill Response Mechanism

In the event of a spill, immediate containment is required to prevent surface contamination and aerosolization.

Spill Kit Requirements:

  • Inert Absorbent: Vermiculite or Sand (Do NOT use paper towels for large liquid spills).[1]

  • Reactive Neutralizer: Not recommended (Risk of creating more toxic byproducts).[1]

  • Tools: Polypropylene scoop and brush.[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with Vermiculite) PPE->Contain Collect 4. Collection (Scoop into HDPE Jar) Contain->Collect Decon 5. Decontamination (Soap/Water wash of surface) Collect->Decon Disposal 6. Disposal (Label as Hazardous Debris) Decon->Disposal

Caption: Sequential workflow for managing a spill of this compound.

Regulatory Compliance & Final Disposition

RCRA (Resource Conservation and Recovery Act) Implications: While this compound is not explicitly "P" or "U" listed by name, it is regulated under the "Mixture Rule" and general characteristics of hazardous waste.[1]

  • EPA Waste Code Assignment:

    • If mixed with spent halogenated solvents: F001/F002 .[1]

    • If neat and exhibiting toxicity characteristics: D003 (Reactivity - potential) or generally regulated as toxic waste.[1]

  • Final Destruction: The only compliant method for this compound is High-Temperature Incineration with secondary combustion chambers and scrubbers to neutralize HCl gas generated from the chlorine atom.[1]

Documentation: Ensure your waste manifest explicitly lists "Organochlorine Solid/Liquid" to alert the Treatment, Storage, and Disposal Facility (TSDF) of the halogen content.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] Retrieved from [Link][1]

  • PubChem. this compound Compound Summary (CID 54388484).[1] National Library of Medicine.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-chloro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a hazardous halogenated aromatic ester . While GHS classification indicates "Warning" (Irritant/Harmful), the structural combination of a benzofuran core and a halogen substituent warrants precautions against potential sensitization and high lipophilic absorption.

Quick-Reference Safety Matrix
ParameterSpecificationCritical Note
Physical State Solid (White to pale yellow powder/crystal)Dust generation is the primary exposure vector.
GHS Signals WARNING H302 (Harmful oral), H315 (Skin), H319 (Eye), H335 (Resp).
Primary PPE Nitrile Gloves (Double), Safety Glasses, N95/P100 (if open bench).Do not use latex.
Engineering ISO Class 5 Fume Hood or Powder Containment Hood.Velocity > 0.5 m/s face velocity required.
Solubility DMSO, Dichloromethane (DCM), Ethyl Acetate.Risk increases significantly in solution due to solvent permeation.

Part 2: Technical Hazard Analysis & PPE Logic

Why we choose specific protection for this molecule.

As scientists, we do not follow safety rules blindly; we follow them because we understand the molecular interaction. Methyl 4-chloro-1-benzofuran-2-carboxylate presents a dual-risk profile:

  • The Halogenated Core (4-Chloro): The chlorine atom at the C4 position increases the lipophilicity (LogP) of the molecule compared to the parent benzofuran. This facilitates faster dermal absorption if the skin barrier is compromised.

  • The Ester Functionality: While generally stable, esters can hydrolyze to the corresponding acid (4-chlorobenzofuran-2-carboxylic acid) on moist mucous membranes (eyes, lungs), leading to delayed irritation and local pH changes.

The "Self-Validating" PPE System

This protocol uses a State-Dependent PPE Strategy . The risk changes physically when the substance moves from a solid to a solvated state.

1. Eye & Face Protection[1][2][3][4][5][6]
  • Protocol: ANSI Z87.1 Chemical Splash Goggles.

  • The Logic: Standard safety glasses have gaps. Benzofuran dust is fine and electrostatic; it can migrate around lenses. Goggles provide a seal.

  • Validation: If you can smell the reagent, your engineering controls have failed, but your goggles should still prevent ocular contact.

2. Hand Protection (Permeation Defense)
  • For Solid Handling: Disposable Nitrile Gloves (minimum 0.11 mm thickness).

    • Reasoning: Nitrile provides excellent physical barrier against dry powders.

  • For Solution Handling (DCM/THF): Silver Shield® (Laminate) or Viton® gloves (or double-gloving: Laminate inner / Nitrile outer).

    • Reasoning: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. The solvent acts as a carrier, dragging the benzofuran through the glove and into the skin.

3. Respiratory Protection
  • Primary: Fume Hood (Engineering Control).

  • Secondary (Open Bench): NIOSH N95 or P100 particulate respirator.

    • Reasoning: The H335 (Respiratory Irritation) hazard implies that inhaling dust will trigger inflammation of the upper respiratory tract.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)

Goal: Prevent particulate dispersion.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or strip near the weighing boat. Benzofuran esters are prone to static charge, causing "jumping" of powder.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (dampened with acetone or methanol) before removing hands from the hood.

Workflow 2: Solubilization & Reaction (Liquid State)

Goal: Prevent solvent-mediated absorption.

  • Solvent Choice: When possible, use Ethyl Acetate or DMSO. Avoid DCM unless necessary for reaction kinetics, as DCM compromises PPE integrity.

  • Addition: Add solvent slowly to the solid to prevent aerosolization of the powder upon impact.

  • Heating: If heating is required (reflux), ensure the condenser is active before heating begins. Halogenated vapors are heavier than air and will accumulate in the "breathing zone" if they escape the hood.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision matrix for PPE selection based on the operational state of the chemical.

PPE_Decision_Matrix Start Start: Handling Methyl 4-chloro-1-benzofuran-2-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Weighing/Transfer Liquid Solvated (Solution) State_Check->Liquid Reaction/Workup PPE_Solid PPE: Nitrile Gloves (Double) + Lab Coat + Safety Glasses (Work in Hood) Solid->PPE_Solid Solvent_Check Check Solvent Type Liquid->Solvent_Check Standard_Solvent Standard (MeOH, DMSO, EtOAc) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, THF, Chloroform) Solvent_Check->Penetrating_Solvent PPE_Std_Liq PPE: Nitrile Gloves (Double) + Splash Goggles (Change every 30 mins) Standard_Solvent->PPE_Std_Liq PPE_High_Risk PPE: Laminate (Silver Shield) Gloves + Chemical Apron + Goggles (Immediate change on splash) Penetrating_Solvent->PPE_High_Risk

Caption: Operational Logic Flow for PPE Selection based on physical state and solvent carrier risks.

Part 5: Emergency Response & Disposal

Spill Management
  • Solid Spill:

    • Do not sweep dry. This creates dust.

    • Cover with a wet paper towel (water or mineral oil) to dampen.

    • Scoop into a sealable bag.

    • Clean area with soap and water (alkaline soap helps hydrolyze/solubilize the ester).

  • Solution Spill:

    • Evacuate the immediate area if DCM is the solvent.

    • Use Universal Absorbent Pads (polypropylene).

    • Place used pads in a dedicated "Halogenated Waste" container.

Waste Disposal (Crucial Compliance)

This compound contains Chlorine . It cannot be disposed of in standard organic waste streams in many jurisdictions due to the formation of dioxins if incinerated improperly.

  • Stream: Halogenated Organic Waste (Green label in many labs).

  • Labeling: Must explicitly list "this compound" and the solvent. Do not use generic "Organic Waste" labels.

  • Segregation: Keep separate from strong acids and oxidizers to prevent uncontrolled hydrolysis or chlorination byproducts.

References

  • PubChem. (2023). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonised classification and labelling of halogenated benzofuran derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Working with Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.